molecular formula C7H13Cl3N6 B2907496 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride CAS No. 1909319-51-2

9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride

Cat. No.: B2907496
CAS No.: 1909319-51-2
M. Wt: 287.57
InChI Key: VMVVHARYDMGTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Aminoethyl)-9H-purin-6-amine trihydrochloride ( 1909319-51-2) is the salt form of a modified purine analog. The compound features a purine core with an amine group at the C6 position and a 2-aminoethyl side chain at the N9 position, a structure that suggests potential as a scaffold in medicinal chemistry and biochemical research . This molecular framework is recognized for its relevance in the development of epigenetic inhibitors. Specifically, research into related purine compounds has identified them as potential dual-acting inhibitors targeting both histone deacetylase (HDAC) and histone methyltransferase (HMT) enzymes . These enzymes play critical roles in the regulation of gene expression, and their inhibition is a promising area of investigation for novel therapeutics in oncology . The trihydrochloride salt form typically offers enhanced solubility in aqueous solutions compared to the freebase, facilitating its use in various in vitro assay systems. The freebase form of this compound has a molecular formula of C7H10N6 and a molecular weight of 178.19 g/mol, while the trihydrochloride salt has a molecular weight of 287.57 g/mol . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for screening in biological studies related to epigenetic mechanisms, cancer, and other diseases linked to posttranslational modifications . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

9-(2-aminoethyl)purin-6-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6.3ClH/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13;;;/h3-4H,1-2,8H2,(H2,9,10,11);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVVHARYDMGTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCN)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride basic properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Basic Properties of 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the fundamental basic and physicochemical properties of 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride. As a derivative of adenine, a key biological purine, this compound possesses multiple basic centers, making a thorough understanding of its protonation behavior critical for its application in research and drug development. This document synthesizes theoretical principles with established data from analogous purine structures to predict pKa values, protonation sites, solubility, and stability. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, including potentiometric titration, solubility assessment, and HPLC-based stability analysis. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed experimental design and ensuring the reliable use of this compound.

Introduction

Overview of N9-Substituted Purine Derivatives in Drug Discovery

Purine analogues represent a cornerstone of medicinal chemistry, with numerous derivatives approved as antiviral and antineoplastic agents.[1][2] The substitution at the N9 position of the purine ring is a common strategy to create nucleoside analogues that can interact with a wide array of biological targets, including protein kinases, polymerases, and other enzymes involved in cellular metabolism.[1] The nature of the N9-substituent profoundly influences the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn dictate its pharmacokinetic and pharmacodynamic profile. Synthetic 6- and 9-substituted purines have been investigated for their potential as cardiovascular agents and for their antitumor and antiviral activities.[1]

Chemical Identity of 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride

9-(2-aminoethyl)-9H-purin-6-amine is a synthetic derivative of adenine characterized by an aminoethyl group attached at the N9 position. It is supplied as a trihydrochloride salt, indicating the presence of three protonated basic centers at physiological pH. This salt form is designed to enhance aqueous solubility and stability for laboratory use.

Table 1: Chemical Identity of 9-(2-aminoethyl)-9H-purin-6-amine and its Trihydrochloride Salt

PropertyValueSource
Compound Name 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride-
Synonym 9-(2-aminoethyl)adenine trihydrochloride-
CAS Number 197712-56-4 (for hydrochloride salt)[3]
Molecular Formula C₇H₁₃Cl₃N₆Calculated
Molecular Weight 287.58 g/mol Calculated
Free Base Formula C₇H₁₀N₆Calculated
Free Base M.Wt. 178.20 g/mol Calculated
InChI Key (HCl Salt) ADPSYFZCBXGAAI-UHFFFAOYSA-N

Physicochemical and Basic Properties

Structural Analysis and Protonation States

The basicity of 9-(2-aminoethyl)-9H-purin-6-amine is determined by the availability of lone-pair electrons on its nitrogen atoms. There are four primary basic centers in the molecule: the N1, N3, and N7 atoms of the purine ring, the exocyclic amine at C6, and the primary amine of the N9-ethylamino substituent.

  • Purine Ring Nitrogens: For adenine and its N9-substituted derivatives, the N1 position is the most basic site on the purine ring.[4][5] Protonation at N1 is favored over N3 and N7.[4][6] In highly acidic conditions (pH < 2), adenine can be doubly protonated at both N1 and N7.[7]

  • Exocyclic C6-Amine: The exocyclic amino group (C6-NH₂) is significantly less basic than the ring nitrogens due to the delocalization of its lone pair into the aromatic purine system.

  • Aliphatic Side-Chain Amine: The primary amine on the 2-aminoethyl side chain is a strong basic center, comparable to that of a simple alkylamine. Its pKa is expected to be significantly higher than any of the purine nitrogens.

Given these considerations, the "trihydrochloride" salt form implies that the three most basic sites are protonated: the N9-side chain amine, the N1 purine nitrogen, and the N7 purine nitrogen.

Caption: Predicted hierarchy of basic centers in the molecule.

Predicted pKa Values

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Reference
pKa₁ (Side-Chain -NH₃⁺) ~10.5 - 10.8Similar to ethylamine (~10.7). This is the least acidic proton.
pKa₂ (Purine N1-H⁺) ~4.1Based on data for 9-propyl-9H-purin-6-amine (pKa ~4.13).
pKa₃ (Purine N7-H⁺) ~1.5 - 2.5N7 is less basic than N1 in adenosine derivatives.[6] The trihydrochloride form suggests this site is protonated.
Aqueous Solubility High (>50 mg/mL)As a trihydrochloride salt of a small molecule, high water solubility is expected.[8]
DMSO Solubility HighDMSO is a versatile solvent for many organic compounds, including purines.[9][10]
Ethanol Solubility Moderate to HighExpected to be soluble, but potentially less so than in water or DMSO.
Solubility Profile

The trihydrochloride salt form of 9-(2-aminoethyl)-9H-purin-6-amine is designed for high aqueous solubility. The three positive charges on the protonated amines will interact favorably with polar water molecules. In contrast, the free base form would be significantly less soluble in water due to the relatively nonpolar purine core. For non-aqueous applications, the compound is predicted to be highly soluble in polar aprotic solvents like DMSO.

Stability Considerations

Purine derivatives are generally stable under standard laboratory conditions. However, several factors can lead to degradation:

  • pH: The N9-C bond, analogous to the N-glycosidic bond in nucleosides, can be susceptible to hydrolysis under strongly acidic conditions (pH < 2). In alkaline conditions, the purine ring itself is generally stable.

  • Temperature: As with most organic molecules, prolonged exposure to high temperatures should be avoided to prevent thermal decomposition.

  • Oxidation: While the purine ring is relatively stable to oxidation, strong oxidizing agents should be avoided.[11]

For long-term storage, the solid trihydrochloride salt should be kept in a tightly sealed container in a cool, dry place.[12] Solutions should be prepared fresh; if storage is necessary, they should be kept at -20°C or below and undergo limited freeze-thaw cycles.

Experimental Characterization Protocols

The following protocols provide standardized, self-validating methodologies for the empirical determination of the key basic properties of 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride.

G start Obtain Compound (Trihydrochloride Salt) purity Confirm Purity & Identity (e.g., HPLC, LC-MS, NMR) start->purity titration pKa Determination (Potentiometric Titration) purity->titration solubility Solubility Assessment (Shake-Flask Method) purity->solubility end Characterized Compound titration->end stability Stability Study (Forced Degradation) solubility->stability stability->end

Caption: Experimental workflow for physicochemical characterization.

Potentiometric Titration for pKa Determination

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa values corresponding to the different basic groups.

Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride and dissolve it in 50 mL of deionized, CO₂-free water.

  • Titrant: Prepare a standardized solution of 0.1 M NaOH. Ensure it is carbonate-free.

  • Instrumentation: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment (typically 25 °C).

  • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL), recording the pH after each addition. Ensure the pH reading stabilizes before adding the next increment.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points. The first derivative of the plot (ΔpH/ΔV) will show peaks at the equivalence points, which helps in accurately locating the half-equivalence points. Three distinct buffer regions should be observable, corresponding to the deprotonation of N7-H⁺, N1-H⁺, and the side-chain -NH₃⁺.

  • Trustworthiness: Run the titration in triplicate to ensure reproducibility. Titrate a known standard (e.g., potassium hydrogen phthalate) to validate the titrant concentration and instrument performance.

Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

  • Analysis: Determine the concentration of the dissolved compound using a specific analytical technique like UV-Vis spectrophotometry (at the λmax of the purine chromophore) or, more accurately, High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Trustworthiness: A standard calibration curve must be generated to ensure accurate quantification. The experiment should be performed in triplicate. Visual inspection should confirm the presence of undissolved solid at the end of the experiment.

HPLC-Based Stability Assessment

A forced degradation study is essential to understand the compound's intrinsic stability and to develop stability-indicating analytical methods.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate vials:

    • Acidic: Add 0.1 M HCl and incubate at 60 °C.

    • Basic: Add 0.1 M NaOH and incubate at 60 °C.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate a solution (in a neutral buffer) at 60 °C.

    • Control: Keep an aliquot of the stock solution protected from light at 4 °C.

  • Time Points: Collect samples from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze all samples using a validated reverse-phase HPLC method with a UV detector. The method should be capable of separating the parent compound from any potential degradation products. A gradient elution is often required.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining at each time point. The appearance of new peaks indicates degradation.

  • Trustworthiness: The analytical method must be validated for specificity (the ability to resolve the parent peak from degradants). A peak purity analysis using a photodiode array (PDA) detector can confirm that the parent peak is not co-eluting with any degradants.

Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]

  • Storage: Store the solid material in a tightly sealed container in a cool, dry place, protected from light.[12] For long-term storage, refrigeration (2-8 °C) is recommended.

  • Safety: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14] While specific toxicity data is unavailable, purine analogues should be handled with care as they can be biologically active.

Conclusion

9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride is a highly polar, water-soluble derivative of adenine with three distinct basic centers. The predicted pKa values suggest that the side-chain amine is the most basic, followed by the N1 and N7 positions of the purine ring. This complex acid-base chemistry is fundamental to its behavior in biological and chemical systems. While its salt form ensures high solubility, its stability, particularly in acidic solutions, must be empirically verified for specific applications. The protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize this compound, ensuring data integrity and facilitating its effective use in scientific investigation.

References

  • Brodowska, K. (2014). A Computational and Experimental Gas-Phase Study on the Acidity of Adenine and Adenine Derivatives. PubMed Central. Available at: [Link]

  • Lee, J. K., & Grabowski, J. J. (2002). Acidity of Adenine and Adenine Derivatives and Biological Implications. A Computational and Experimental Gas-Phase Study. The Journal of Organic Chemistry, 67(23), 8223–8229. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Most basic nitrogen in Adenine. Available at: [Link]

  • Fishelov, A., et al. (2010). Protonation studies of modified adenine and adenine nucleotides by theoretical calculations and 15N NMR. Bar-Ilan University. Available at: [Link]

  • Wandelt, K. (Ed.). (2016). Adsorption of Thymine/Adenine on Au(111) Electrode. In Surface and Interface Science. Refubium. Available at: [Link]

  • Chemical Synthesis Database. (2025). 9-(2-ethylaminoethyl)purin-6-amine. Available at: [Link]

  • Lippert, B. (2001). Protonation of Platinated Adenine Nucleobases. Gas Phase vs Condensed Phase Picture. Inorganic Chemistry, 40(14), 3567–3577. Available at: [Link]

  • Kapinos, L. E., et al. (2018). Understanding the Acid–Base Properties of Adenosine: The Intrinsic Basicities of N1, N3 and N7. ResearchGate. Available at: [Link]

  • Fabris, D. (2019). The effect of adenine protonation on RNA phosphodiester backbone bond cleavage elucidated by deaza-nucleobase. Nucleic Acids Research, 47(12), 6435–6446. Available at: [Link]

  • Lee, W. J., et al. (2004). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. PubMed. Available at: [Link]

  • Srivastava, P. C., et al. (1987). Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides. PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Malathion. Available at: [Link]

  • Wikipedia. (n.d.). Adenine. Available at: [Link]

  • Eurofins. (2021). Analytical Method Summaries. Available at: [Link]

  • Lee, W. J., et al. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. PubMed. Available at: [Link]

  • He, Y. W., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. Available at: [Link]

  • Tuncbilek, M., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 9-propyl-9h-purin-6-amine Properties. Available at: [Link]

  • Patel, K., et al. (2018). Biological activities of purine analogues: a review. ResearchGate. Available at: [Link]

  • Rouchal, M., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E, 68(Pt 9), o2658. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl-. In NIST Chemistry WebBook. Available at: [Link]

  • Zadykowicz, B., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1813. Available at: [Link]

  • Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. Available at: [Link]

  • Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Pharmaceuticals, 16(4), 530. Available at: [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Science of The Total Environment, 225(1-2), 81-95. Available at: [Link]

Sources

9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride CAS number 40293-19-4

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 40293-19-4 Synonyms: 9-(2-Aminoethyl)adenine trihydrochloride; N9-(2-Aminoethyl)adenine Document Type: Technical Application Guide Version: 2.0 (2025)

Executive Summary: The Functionalized Nucleobase Scaffold

9-(2-Aminoethyl)-9H-purin-6-amine trihydrochloride represents a specialized class of linker-modified nucleobases . Unlike standard nucleosides where the base is attached to a ribose sugar, or standard PNA monomers where the base is attached via an acetyl linker, this compound features a direct ethyl-amine spacer at the N9 position.

This structural motif is critical for researchers working in antisense therapeutics, supramolecular chemistry, and nucleic acid conjugation . The primary amine tail provides a highly reactive "handle" for amide coupling, allowing the adenine moiety to be grafted onto non-nucleotide backbones (such as peptides, polymers, or nanoparticles) without disrupting the Watson-Crick hydrogen bonding face (N1/N6).

This guide delineates the physicochemical profile, synthetic utility, and handling protocols for this high-value synthon, emphasizing its role in constructing base-functionalized biomaterials .

Chemical Identity & Physicochemical Profile[1][2][3][4]

The trihydrochloride salt form is engineered for enhanced water solubility and oxidative stability compared to the free base.

Table 1: Chemical Specifications
ParameterSpecification
Chemical Formula C₇H₁₀N₆[1] · 3HCl
Molecular Weight 287.57 g/mol (Salt); 178.20 g/mol (Free Base)
Appearance White to off-white hygroscopic crystalline powder
Solubility High in H₂O (>50 mg/mL); Moderate in DMSO; Insoluble in Et₂O
pKa Values ~4.2 (N1-Adenine), ~9.8 (Aliphatic Amine), ~0.8 (N7/N3)
Hygroscopicity High (Requires desiccated storage)
Melting Point >250°C (Decomposes)
Structural Logic

The molecule consists of the Adenine heterocycle alkylated at the N9 position . This regiochemistry is vital:

  • N9-Substitution: Mimics the natural glycosidic bond connectivity found in DNA/RNA, preserving the base's orientation for pairing with Thymine/Uracil.

  • Ethyl Spacer: Provides a 2-carbon flexible linker, decoupling the base from the steric bulk of the carrier scaffold.

  • Terminal Amine: Acts as the nucleophile for conjugation reactions.

Synthetic Utility & Mechanism[5]

Regioselective Synthesis Pathway

The synthesis of N9-substituted adenines presents a challenge due to the competing nucleophilicity of N3, N7, and the exocyclic amine (N6). High-fidelity protocols utilize the thermodynamic stability of the N9-isomer.

Mechanism of Action (Synthesis):

  • Alkylation: Adenine is treated with N-(2-haloethyl)phthalimide in the presence of a base (e.g., K₂CO₃).

  • Regiocontrol: N9 alkylation is favored under thermodynamic control and steric allowance.

  • Deprotection: Hydrazinolysis removes the phthalimide protecting group, liberating the primary amine.

  • Salt Formation: Treatment with HCl gas/ether precipitates the trihydrochloride, locking the amine and purine nitrogens in a protonated state to prevent oxidation and aggregation.

Conjugation Workflow (Amide Coupling)

The primary application of CAS 40293-19-4 is grafting the adenine base onto carboxylic acid-containing scaffolds (e.g., peptide side chains, functionalized resins).

DOT Diagram: Conjugation Workflow The following diagram illustrates the activation and coupling logic.

ConjugationPathway Substrate Scaffold-COOH (Peptide/Polymer) Intermediate Activated Ester (NHS-Ester) Substrate->Intermediate Activation Activator Activation Agent (EDC/NHS or HATU) Activator->Intermediate Product Adenine-Functionalized Scaffold Intermediate->Product Amide Bond Formation Reagent 9-(2-aminoethyl)adenine (CAS 40293-19-4) Reagent->Product Base Base (DIPEA) (Neutralizes HCl) Base->Reagent Deprotonation

Figure 1: Logical workflow for conjugating 9-(2-aminoethyl)adenine to a carboxylated scaffold. The salt must be neutralized in situ to liberate the nucleophilic amine.

Experimental Protocols

Handling & Solubilization

Challenge: The trihydrochloride salt is highly acidic and hygroscopic. Solution:

  • Weigh rapidly in a low-humidity environment or glovebox.

  • Dissolve in RNase-free water or anhydrous DMSO .

  • Neutralization: For organic synthesis (non-aqueous), the salt must be converted to the free base in situ.

    • Protocol: Suspend 1 mmol of salt in DMF. Add 3.5 equivalents of Diisopropylethylamine (DIPEA). The solution will clear as the free amine is liberated.

Standard Conjugation Protocol (Peptide Labeling)

This protocol describes attaching the adenine derivative to a glutamic acid residue on a peptide.

Reagents:

  • Peptide-Resin (with free COOH side chain)

  • 9-(2-aminoethyl)adenine · 3HCl

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)[2]

Step-by-Step Methodology:

  • Activation: Dissolve HATU (1.2 eq) and the Peptide-Resin (1.0 eq) in DMF.

  • Base Addition: Add DIPEA (4.0 eq) to the mixture. Shake for 2 minutes.

  • Coupling: Add 9-(2-aminoethyl)adenine · 3HCl (1.5 eq) directly to the vessel.

    • Note: The extra DIPEA accounts for the HCl associated with the adenine reagent.

  • Incubation: Agitate at room temperature for 2–4 hours.

  • Validation: Perform a Kaiser test (ninhydrin). A negative result indicates the primary amine of the adenine has successfully reacted (though this tests the resin amines; monitoring by HPLC cleavage is superior).

  • Cleavage: Cleave peptide from resin using TFA/TIS/H₂O (95:2.5:2.5).

  • Analysis: The mass spectrum should show a shift corresponding to +161.1 Da (Adenine-ethyl-amine moiety - H₂O).

Quality Control & Characterization

To ensure experimental integrity, verify the material using these metrics:

  • HPLC: Use a C18 reverse-phase column.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Retention: The compound is polar and will elute early (low k').

  • UV-Vis Spectroscopy:

    • λmax: 260 nm (Characteristic of Adenine).

    • ε (Extinction Coefficient): ~15,400 M⁻¹cm⁻¹ at pH 7.

  • 1H-NMR (D₂O):

    • Look for Purine aromatic protons: Singlets at ~8.1 ppm (H2) and ~8.2 ppm (H8).

    • Ethyl linker: Triplets at ~3.5 ppm (N-CH2) and ~4.4 ppm (Base-CH2).

Safety & Stability

Health Hazards:

  • Corrosive/Irritant: The trihydrochloride form is acidic. Contact with eyes or skin can cause chemical burns or severe irritation.[3]

  • Acute Toxicity: Harmful if swallowed.[4][5][6] Adenine analogs can interfere with nucleotide metabolism if ingested in large quantities.

Storage Conditions:

  • Temperature: -20°C for long-term storage.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption.

  • Shelf Life: 24 months if kept desiccated and frozen.

References

  • Synthesis of 9-substituted Adenines

    • Title: Synthesis, cyclopolymerization and cyclo-copolymerization of 9-(2-diallylaminoethyl)adenine and its hydrochloride salt.[7][2]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • PNA and Nucleobase Analog Applications

    • Title: Peptide nucleic acids rather than RNA may have been the first genetic molecule.[8]

    • Source: Proceedings of the N
    • URL:[Link]

  • Antiviral Analog Context (PMEA/Adefovir Precursors)

    • Title: Efficacy of 9-(2-phosphonylmethoxyethyl)adenine in the therapy of TK+ and TK- herpes simplex virus.[9]

    • Source: PubMed.
    • URL:[Link]

  • Safety Data & Handling: Title: Safety Data Sheet - 9-(2-aminoethyl)-9H-purin-6-amine hydrochloride. Source: Sigma-Aldrich / Merck.

Sources

Technical Whitepaper: Structure and Synthesis of 9-(2-aminoethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

9-(2-aminoethyl)-9H-purin-6-amine (also known as 9-(2-aminoethyl)adenine) is a critical heterocyclic precursor, primarily utilized as a nucleobase scaffold in the synthesis of Peptide Nucleic Acid (PNA) monomers. Unlike canonical DNA, which utilizes a sugar-phosphate backbone, PNA employs a pseudopeptide backbone (N-(2-aminoethyl)glycine).[1][][3][4] This molecule represents the "Base + Linker" moiety that mimics the spatial geometry of natural adenosine.

Structural Specifications
PropertySpecification
IUPAC Name 9-(2-aminoethyl)-9H-purin-6-amine
CAS Number 40293-19-4
Molecular Formula

Molecular Weight 178.19 g/mol
Core Scaffold Purine (Adenine)
Linker Ethylamine at

position
pKa (approx) 4.2 (N1), 9.8 (N9-H of parent), ~10 (primary amine)
The Regioselectivity Challenge

The synthesis of this molecule is defined by the ambident nucleophilicity of the adenine anion. Upon deprotonation, the negative charge is delocalized across the purine ring, creating competing nucleophilic sites at


, 

, and

.
  • 
    -Alkylation (Thermodynamic):  The desired pathway. Favored by polar aprotic solvents and higher temperatures. Preserves the aromaticity and mimics natural nucleoside connectivity.
    
  • 
    -Alkylation (Kinetic):  The primary impurity. Often forms in significant quantities (up to 20-30%) if reaction conditions (solvent polarity/counter-ion) are not strictly controlled.
    

Synthetic Strategy: The Modified Gabriel Route

While direct alkylation with 2-chloroethylamine is possible, it suffers from polymerization and poly-alkylation. The industry-standard approach employs a Modified Gabriel Synthesis using N-(2-bromoethyl)phthalimide. This route protects the primary amine during the critical alkylation step and allows for cleaner separation of regioisomers.

Reaction Scheme Visualization

SynthesisWorkflow Adenine Adenine (Starting Material) Intermediate_Mix Crude Mixture (N9 & N7 Isomers) Adenine->Intermediate_Mix Alkylation (60-80°C) Reagent N-(2-bromoethyl)phthalimide Reagent->Intermediate_Mix Base K2CO3 / DMF (Base/Solvent) Base->Intermediate_Mix Purification Recrystallization/Chromatography (Isolation of N9) Intermediate_Mix->Purification Separation Protected_N9 9-[2-(phthalimido)ethyl]adenine Purification->Protected_N9 Yields N9 Isomer Deprotection Hydrazine Hydrate (Ing-Manske) Protected_N9->Deprotection Reflux (EtOH) Final_Product 9-(2-aminoethyl)adenine (Target) Deprotection->Final_Product Cleavage

Caption: Step-wise synthetic workflow from Adenine to the final amine via phthalimide protection.

Detailed Experimental Protocol

Safety Note: Hydrazine is toxic and potentially carcinogenic. Alkyl bromides are alkylating agents. Work in a fume hood.

Phase 1: Regioselective Alkylation

Objective: Install the ethyl linker at


 while minimizing 

formation.
  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend Adenine (10.0 g, 74 mmol) in anhydrous DMF (Dimethylformamide, 150 mL).

    • Why DMF? DMF is a polar aprotic solvent.[5][6] It solvates the cation (

      
      ) well but leaves the adeninate anion "naked" and reactive. It also thermodynamically favors the 
      
      
      
      product over the kinetic
      
      
      product [1].[7]
  • Deprotection: Add anhydrous

    
      (10.2 g, 74 mmol). Stir at room temperature for 30 minutes.
    
    • Observation: The suspension will change consistency as the adeninate salt forms.

  • Alkylation: Add N-(2-bromoethyl)phthalimide (18.8 g, 74 mmol).

  • Reaction: Heat the mixture to 80°C for 16–24 hours under an inert atmosphere (

    
    ).
    
    • Control Point: Do not exceed 100°C to avoid decomposition. Monitor by TLC (DCM:MeOH 9:1). The

      
       isomer usually runs higher (less polar) than the 
      
      
      
      isomer.
Phase 2: Isolation and Purification

Objective: Remove the


 isomer and unreacted adenine.
  • Quench: Cool the reaction to room temperature and pour into ice water (500 mL).

  • Precipitation: The phthalimide-protected intermediate is often insoluble in water. A solid precipitate will form. Filter the solid.[7]

  • Differentiation (Crucial Step):

    • The crude solid contains both

      
       and 
      
      
      
      isomers.
    • Recrystallization: Boil the solid in Ethanol or Methanol . The

      
       isomer is generally less soluble and will crystallize out upon cooling, while the 
      
      
      
      isomer and impurities remain in the mother liquor.
    • Alternative: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Target Intermediate: 9-[2-(phthalimido)ethyl]adenine.

Phase 3: Deprotection (Ing-Manske Procedure)

Objective: Liberate the primary amine.[8]

  • Suspension: Suspend the purified intermediate (5.0 g) in Ethanol (100 mL).

  • Cleavage: Add Hydrazine Hydrate (5-10 equivalents).

  • Reflux: Heat to reflux for 3–4 hours.

    • Mechanism:[7][9][10][11] Hydrazine attacks the phthalimide carbonyls, forming a cyclic phthalhydrazide byproduct and releasing the free amine [2].

  • Workup:

    • Cool the mixture. A heavy white precipitate (phthalhydrazide) will form.

    • Filter off the phthalhydrazide.

    • Evaporate the filtrate to dryness.[7]

    • Acid/Base Extraction: Dissolve residue in dilute HCl (removes neutral impurities), wash with ether, then basify (NaOH) and extract into DCM or n-Butanol to isolate the pure amine.

Analytical Characterization

To validate the structure, specifically the


 regiochemistry, NMR is the primary tool.
TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

8.1–8.4 ppm (s, 1H, H-8)
The H-8 and H-2 protons are characteristic singlets.
1H NMR

4.2 ppm (t, 2H,

)
Triplet indicating the methylene group attached to the aromatic ring.
1H NMR

2.9 ppm (t, 2H,

)
Triplet for the methylene adjacent to the primary amine.
UV-Vis

~260 nm
Characteristic adenine absorption;

isomers often show a bathochromic shift (red shift).
13C NMR C-4 and C-5 shiftsThe chemical shift of the bridgehead carbons (C4/C5) differs significantly between

and

isomers.
Regioselectivity Logic Map

Regioselectivity cluster_pathways Competing Pathways Anion Adeninate Anion N9_Path N9 Attack (Thermodynamic) Anion->N9_Path N7_Path N7 Attack (Kinetic/Steric) Anion->N7_Path Result_N9 Target: 9-substituted (Linear PNA backbone) N9_Path->Result_N9 Result_N7 Impurity: 7-substituted (Kinked geometry) N7_Path->Result_N7 Factors Control Factors: 1. Solvent (DMF favors N9) 2. Temp (Heat favors N9) 3. Base (K2CO3 vs NaH) Factors->N9_Path Promotes

Caption: Mechanistic divergence in adenine alkylation. Thermodynamic control is required for N9 selectivity.

Applications in Drug Development[6]

  • PNA Synthesis: This molecule is the immediate precursor to the A-monomer in Peptide Nucleic Acid synthesis. It is subsequently coupled to an N-(2-boc-aminoethyl)glycine backbone or similar scaffold [3].

  • Enzyme Probes: The primary amine serves as a "handle" for conjugating fluorophores or affinity tags to study enzymes that bind adenine (e.g., kinases, co-factor binding sites).

  • Structural Analogs: It acts as a truncated analog of adenosine, useful in crystallographic studies to determine binding pocket depth where the ribose sugar is usually located.

References

  • Regioselective N-alkylation of Adenine.Comprehensive Organic Chemistry Experiments.

    
     favors N9 substitution due to thermodynamic stability. 7[4][10][12][13][14][15]
    
  • Gabriel Synthesis. Wikipedia / Organic Chemistry Portal. The Ing-Manske procedure using hydrazine is the standard method for cleaving phthalimide protecting groups to liberate primary amines. 8[4][10][13][14][16]

  • PNA Monomers Synthesis. BOC Sciences / PNA Literature. 9-(2-aminoethyl)adenine is the base component for the synthesis of PNA monomers, replacing the sugar-phosphate backbone. [4][10][13][14][15][16]

Sources

9-(2-Aminoethyl)-9H-purin-6-amine: A Comprehensive Technical Guide on Solubility, Stability, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-(2-Aminoethyl)-9H-purin-6-amine (CAS: 40293-19-4), commonly referred to as 9-(2-aminoethyl)adenine, is a critical synthetic building block and affinity ligand utilized extensively in synthetic biology, oligonucleotide development, and downstream protein purification. Unlike natural nucleosides, this compound features a primary aliphatic amine tethered to the N9 position of the adenine ring via an ethyl linker. This structural deviation fundamentally alters its physicochemical profile, conferring unique solubility characteristics and exceptional hydrolytic stability.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the causality behind its chemical behavior and provide self-validating experimental workflows for integrating this compound into advanced research applications.

Physicochemical Profiling & Structural Causality

Molecular Structure and pKa Dynamics

The chemical behavior of 9-(2-aminoethyl)adenine is governed by two distinct ionizable centers:

  • The Purine Core: The N1 nitrogen of the adenine ring has a pKa of approximately 4.1.

  • The Aliphatic Amine: The primary amine on the ethyl chain exhibits a pKa between 9.5 and 10.5.

Causality: In natural adenine, the N9 position can deprotonate at high pH (pKa ~9.8). However, the alkylation at N9 in 9-(2-aminoethyl)adenine eliminates this acidic proton. Consequently, the molecule exists as a dication at very low pH, a monocation at physiological pH (7.4), and a neutral free base at pH > 11. This altered tautomeric landscape dictates its interaction with aqueous solvents.

Solubility Profile

The aqueous solubility of 9-(2-aminoethyl)adenine is highly pH-dependent:

  • Acidic to Neutral Media (pH 1–8): The protonation of the primary amine generates an ammonium cation. This charge disrupts the planar pi-stacking of the purine rings and facilitates strong ion-dipole interactions with water, resulting in high aqueous solubility (>50 mg/mL).

  • Basic Media (pH > 10): Deprotonation yields the neutral free base. The hydrophobic nature of the purine ring and the propensity for intermolecular hydrogen bonding (between the N6 exocyclic amine and N1/N7 nitrogens) drive rapid crystallization, drastically reducing aqueous solubility (<1 mg/mL).

  • Organic Solvents: The compound exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, which are standard vehicles for bioconjugation reactions.

Stability Profile: The Alkyl vs. Glycosidic Bond

Natural adenosine contains an N-glycosidic bond connecting the nucleobase to the ribose sugar. This bond is highly susceptible to acidic hydrolysis (depurination) because cleavage results in a resonance-stabilized oxocarbenium ion.

Causality: 9-(2-aminoethyl)adenine replaces the ribose with an ethylamine chain. The resulting N9-C bond is a standard


-

alkyl-aryl amine linkage. The lack of an anomeric center prevents the formation of an oxocarbenium ion intermediate. Therefore, this bond is thermodynamically stable and kinetically inert to both acidic and basic hydrolysis. The compound can withstand aggressive coupling conditions (e.g., solid-phase peptide synthesis using TFA or piperidine) without degradation.

Experimental Protocols: Solubility & Stability Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating internal controls and mass-balance checks.

Workflow 1: Kinetic Solubility Profiling via Nephelometry and HPLC

This workflow determines the precise pH-solubility boundary of the compound.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 9-(2-aminoethyl)adenine in 100% DMSO to a final concentration of 10 mM.

  • Buffer Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of various aqueous buffers (pH 1.2 to 10.0) in deep-well plates (final DMSO concentration = 1%).

  • Incubation: Seal the plates and incubate at 37°C for 24 hours with orbital shaking at 300 rpm to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the plates at 15,000 x g for 15 minutes. (Self-Validation: Visually inspect for pellet formation at pH > 9 to confirm precipitation).

  • Quantification: Transfer the supernatant to HPLC vials. Analyze via RP-HPLC-UV at 260 nm.

  • System Suitability: Run a standard curve of caffeine to validate the detector's linear dynamic range and ensure no column carryover.

SolubilityWorkflow A Compound: 9-(2-aminoethyl)adenine (Solid Powder) B Prepare 10 mM Stock in DMSO A->B C Serial Dilution in Aqueous Buffers (pH 1.2 to 10.0) B->C D Incubation (24h, 37°C, 300 rpm) C->D E Phase Separation (Centrifugation at 15,000 x g) D->E F Supernatant Analysis (HPLC-UV at 260 nm) E->F G Construct Solubility-pH Profile F->G

Workflow for Kinetic Solubility Profiling of 9-(2-aminoethyl)adenine.

Workflow 2: Accelerated Degradation and Stability Testing

This protocol assesses the hydrolytic stability of the N9-alkyl bond compared to a natural nucleoside control.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of 9-(2-aminoethyl)adenine and adenosine (positive control for degradation) in 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13).

  • Thermal Stress: Incubate the solutions in sealed glass ampoules at 60°C for 7 days.

  • Neutralization: Aliquot samples daily, neutralize with equimolar NaOH or HCl, and dilute 1:10 in the mobile phase.

  • HPLC Analysis: Monitor the disappearance of the parent peak and the emergence of free adenine.

  • Self-Validation (Mass Balance): Ensure the sum of the integrated areas of the parent compound and degradation products equals the initial parent peak area (±2%). Adenosine should show >90% depurination in acid, while 9-(2-aminoethyl)adenine should remain >99% intact.

Advanced Applications

Affinity Chromatography for Enzyme Purification

9-(2-aminoethyl)adenine is a highly potent ligand for affinity chromatography, specifically engineered for the purification of nucleotide-binding enzymes. A landmark application is the purification of Moloney Murine Leukemia Virus Reverse Transcriptase lacking RNase H activity (M-MLVH- RT).

Causality: The adenine moiety acts as a dNTP-mimetic. As demonstrated by [1], when immobilized on a triazine scaffold via the primary amine (forming the AEAd ligand), the adenine ring protrudes into the mobile phase. It selectively binds the active site of M-MLVH- RT present in crude E. coli lysates. Elution is achieved under mild conditions using 6 mM MnCl₂, which acts as a competitive displacer by disrupting the metal-dependent nucleotide binding pocket.

AffinityBinding A AEAd Ligand (Immobilized on Sepharose) C Affinity Binding (dNTP-mimetic interaction) A->C B E. coli Lysate (Containing M-MLVH- RT) B->C D Wash Step (Remove host proteins) C->D E Elution (6 mM MnCl2 in Tris-HCl) D->E F Purified M-MLVH- RT E->F

Affinity chromatography mechanism utilizing AEAd ligand for M-MLVH- RT purification.

Synthesis of Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids (PNAs) are synthetic DNA/RNA analogs where the negatively charged sugar-phosphate backbone is replaced by an achiral, neutral N-(2-aminoethyl)glycine polyamide backbone. 9-(2-aminoethyl)adenine serves as a critical precursor in these systems.

Causality: The primary aliphatic amine acts as a potent nucleophile, allowing for highly efficient amide bond formation with the carboxyl groups of the PNA backbone. As noted in comprehensive reviews of [2], this structural arrangement ensures high-fidelity Watson-Crick base pairing without the electrostatic repulsion inherent to natural nucleic acids, resulting in superior hybridization stability.

Data Presentation

Table 1: Physicochemical Properties & Solubility Data

PropertyValue / Description
CAS Number 40293-19-4
Molecular Formula C₇H₁₀N₆
Molecular Weight 178.20 g/mol
pKa (Aliphatic Amine) ~9.5 - 10.5
pKa (Purine N1) ~4.1
Solubility (Water, pH < 8) High (>50 mg/mL)
Solubility (Water, pH > 10) Low (<1 mg/mL)
Solubility (DMSO/DMF) High (>100 mg/mL)

Table 2: Comparative Stability (Adenosine vs. 9-(2-aminoethyl)adenine)

ConditionAdenosine Response9-(2-aminoethyl)adenine ResponseMechanistic Causality
Acidic (pH 1, 60°C) Rapid depurinationHighly stable (>99% intact)Absence of labile N-glycosidic bond
Basic (pH 13, 60°C) Moderate degradationHighly stable (>99% intact)Alkyl C-N bond kinetic resistance
Thermal (Solid state) Melts ~234°CMelts ~200°CAltered crystal lattice and H-bonding

References

  • Purification of M-MLVH- RT on a 9-aminoethyladenine-(1,6-diamine-hexane)-triazine selected from a combinatorial library of dNTP-mimetic ligands. Journal of Chromatographic Science (PubMed). URL: [Link] [1]

  • Potential applications of peptide nucleic acid in biomedical domain. National Center for Biotechnology Information (PMC). URL:[Link] [2]

The Strategic Role of Purine Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine scaffold is arguably the most "privileged" structure in medicinal chemistry. As the core of ATP, GTP, cAMP, and NADH, it is the fundamental currency of cellular signaling and energy metabolism. For the drug developer, this ubiquity presents a double-edged sword: it offers a high probability of binding to biological targets (kinases, polymerases, G-proteins) but carries a significant risk of off-target toxicity.

This guide moves beyond basic textbook definitions to provide a rigorous technical framework for designing, screening, and validating purine-based therapeutics. We will dissect the structural activity relationships (SAR) that allow us to toggle between antimetabolite activity (DNA/RNA incorporation) and small molecule inhibition (enzyme pocket occupancy), supported by validated experimental protocols.

The Chemical Space: Structural Activity Relationships (SAR)

The purine heterocycle (imidazo[4,5-d]pyrimidine) functions as a molecular template. The success of a purine analog depends on precise modifications at three critical vectors:

The C6 Position (The "Specificity Vector")
  • Natural Role: In adenine, the exocyclic amine at C6 acts as a hydrogen bond donor. In guanine, the C6 carbonyl acts as an acceptor.

  • Medicinal Chemistry: Modifying C6 is the primary method for altering target fidelity.

    • Thiolation (e.g., 6-Mercaptopurine): Shifts the molecule from a signaling mimic to a reactive antimetabolite that destabilizes DNA.

    • Bulky Substituents (e.g., Idelalisib): Introduction of large aryl groups at C6 can sterically exclude the molecule from the tight active sites of metabolic enzymes (like ADA), while retaining affinity for the larger ATP-binding pockets of kinases (e.g., PI3Kδ).

The N9 Position (The "Solubility & Ribose Vector")
  • Natural Role: The attachment point for the ribose or deoxyribose sugar.

  • Medicinal Chemistry:

    • Sugar Mimicry: In antivirals (e.g., Acyclovir, Ganciclovir), the ribose is replaced by an acyclic chain. This "fake sugar" is accepted by viral kinases but acts as a chain terminator during DNA synthesis.[1][2]

    • Solubility: For kinase inhibitors, N9 is often alkylated (e.g., isopropyl, cyclopentyl) to improve lipophilicity and membrane permeability, preventing the molecule from being processed as a nucleotide.

The C2 Position (The "Affinity Vector")
  • Medicinal Chemistry: Halogenation (F, Cl) at C2 often protects the molecule from rapid metabolic deamination by adenosine deaminase (ADA), significantly extending plasma half-life (e.g., Clofarabine).

Mechanistic Dualism: Antimetabolites vs. Inhibitors

A critical distinction in purine drug discovery is the Mechanism of Action (MoA) . You must decide early if your molecule is designed to be incorporated (Antimetabolite) or to occupy (Inhibitor).

Antimetabolites (The "Trojan Horse")

These are prodrugs. They are inactive upon entry and require intracellular phosphorylation to the triphosphate form.

  • Mechanism: They mimic dATP or dGTP. Viral or host polymerases incorporate them into the nascent strand.

  • Outcome:

    • Chain Termination: The analog lacks the 3'-OH group (e.g., Acyclovir), preventing the next nucleotide from attaching.

    • Lethal Mutagenesis: The analog allows extension but base-pairs incorrectly (e.g., Ribavirin), leading to "error catastrophe" in viral replication.

Kinase Inhibitors (The "ATP Competitor")

These are generally active in their parent form.

  • Mechanism: They compete with intracellular ATP for the hinge region of the kinase domain.

  • Key Interaction: The purine ring mimics the adenine of ATP, forming hydrogen bonds with the kinase hinge residues (e.g., Glu, Met).

  • Selectivity Challenge: Since all ~500 human kinases bind ATP, the "decoration" of the purine ring (SAR) determines selectivity.

Visualization: Dual Mechanism Pathways

The following diagram illustrates the divergent fates of a purine analog based on its design.

PurineMechanism Drug Purine Analog Entry (Prodrug or Active) Transporter Nucleoside Transporter (hENT/hCNT) Drug->Transporter Kinase1 Step 1: Phosphorylation (e.g., Viral TK or Host dCK) Transporter->Kinase1 Antimetabolite Path Diffusion Intracellular Diffusion Transporter->Diffusion Inhibitor Path Triphosphate Active Triphosphate Form (Analog-TP) Kinase1->Triphosphate Polymerase Polymerase Incorporation Triphosphate->Polymerase Termination Chain Termination / Lethal Mutagenesis Polymerase->Termination Binding ATP Pocket Competition (Hinge Region Binding) Diffusion->Binding SignalStop Signal Transduction Blockade (Apoptosis/Stasis) Binding->SignalStop

Caption: Divergent pathways of purine analogs. Red path: Antimetabolite activation via phosphorylation.[1] Green path: Direct kinase inhibition.

Therapeutic Applications & Comparative Data

The following table contrasts key purine analogs, highlighting how structural changes dictate therapeutic use.

DrugClassTargetKey Structural FeatureIndication
Mercaptopurine (6-MP) AntimetaboliteDNA/RNA SynthesisC6-Thiol: Replaces amine/carbonyl; destabilizes DNA.Acute Lymphoblastic Leukemia (ALL)
Fludarabine AntimetaboliteDNA Polymerase / RNRC2-Fluoro: Resists ADA deamination. Sugar: Arabinose config.Chronic Lymphocytic Leukemia (CLL)
Acyclovir AntiviralViral DNA PolymeraseN9-Acyclic Chain: Mimics guanosine but lacks 3'-OH.HSV, VZV
Remdesivir AntiviralViral RdRp1'-Cyano: Steric clash in viral polymerase (delayed termination).SARS-CoV-2, Ebola
Idelalisib Kinase InhibitorPI3KδC6-Aryl: Large group prevents metabolic activation; fits PI3K pocket.CLL, Follicular Lymphoma

Experimental Protocols: Validating the Scaffold

As an application scientist, you cannot rely on simple phenotypic assays (like MTT) alone. You must validate the mechanism.

Protocol A: Intracellular Bioactivation Analysis (LC-MS/MS)

For Antimetabolites. Objective: Confirm that your nucleoside analog is actually penetrating the cell and being phosphorylated to its active triphosphate form. If the cell dies but no triphosphate is found, your mechanism is off-target toxicity.

  • Cell Treatment: Incubate target cells (e.g., 1x10^6 PBMC or leukemia cells) with the analog (1-10 µM) for 2, 4, and 24 hours.

  • Quenching: Wash cells 3x with ice-cold PBS. Add 60% Methanol (pre-cooled to -20°C) to extract nucleotides and precipitate proteins immediately.

  • Separation: Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • LC-MS/MS Setup:

    • Column: Porous Graphitic Carbon (Hypercarb) or Ion-Pairing C18. (Standard C18 fails to retain polar triphosphates).

    • Mobile Phase: Buffer A: 10mM Ammonium Acetate + 0.1% Diethylamine (pH 9). Buffer B: Acetonitrile.

    • Detection: MRM mode (Multiple Reaction Monitoring). Monitor the parent -> fragment transition (usually loss of phosphate group).

  • Data Output: Quantify the ratio of Analog-MP (Monophosphate) to Analog-TP (Triphosphate). A bottleneck at MP suggests inefficient secondary phosphorylation (e.g., slow NMP kinase activity).

Protocol B: Kinase Selectivity Profiling (Differential Scanning Fluorimetry - DSF)

For Kinase Inhibitors. Objective: Determine the "promiscuity" of your purine scaffold against a panel of kinases before expensive enzymatic assays.

  • Preparation: Prepare a 96-well qPCR plate.

  • Reaction Mix:

    • Recombinant Kinase domain (2 µM).

    • Sypro Orange Dye (5x final concentration).

    • Test Compound (10 µM).[3][4]

    • Buffer: 100 mM HEPES, 150 mM NaCl.

  • Thermal Shift: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine.

  • Analysis: Measure the Melting Temperature (

    
    ).
    
    • 
       Calculation: 
      
      
      
      (Protein + Drug) -
      
      
      (Protein + DMSO).
    • Interpretation: A positive shift (

      
      ) indicates strong binding (stabilization). A negative shift suggests protein destabilization/aggregation.
      
  • Validation: Compounds showing significant

    
     are advanced to enzymatic IC50 assays (e.g., ADP-Glo).
    
Visualization: Hit-to-Lead Workflow

The following DOT diagram outlines the decision tree for optimizing a purine hit.

Workflow Library Purine Library (C2/C6/N9 Variants) Screen Primary Screen (Viability/Enzymatic) Library->Screen Hit Hit Identification Screen->Hit Selectivity Selectivity Profiling (Protocol B: DSF) Hit->Selectivity Metabolism Metabolic Stability (Protocol A: LC-MS) Hit->Metabolism Decision Decision Node Selectivity->Decision Metabolism->Decision Lead Lead Candidate Decision->Lead High Selectivity + High Activation Redesign SAR Redesign Decision->Redesign Off-Target or Poor Activation Redesign->Library

Caption: Iterative workflow for purine analog optimization. Parallel validation of selectivity and metabolic activation is crucial.

Future Outlook: Beyond Inhibition

The field is moving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Purine scaffolds are being used as the "warhead" to recruit E3 ligases. Because purines bind kinases so well, linking them to a thalidomide moiety allows for the degradation of the target kinase rather than just inhibition.

  • Macrocyclization: Cyclizing the purine scaffold (connecting C6 to C2 or N9) creates rigid structures that can bind "undruggable" flat surfaces or improve selectivity by restricting conformational freedom.

References

  • Parker, W. B. (2009). Enzymology of Purine Nucleoside Analogs. Chemical Reviews. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Antiviral Research. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[5] Nature Protocols. [Link]

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]

  • Jordheim, L. P., et al. (2013).[6] Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery. [Link]

Sources

The Architecture of Intervention: A Technical Guide to the Discovery and History of Substituted Purines

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive exploration of the discovery and historical development of substituted purines, a class of molecules that has fundamentally reshaped modern medicine. From their foundational elucidation in the 19th century to their current applications as powerful therapeutic agents, the story of substituted purines is a testament to the power of rational drug design and the intricate interplay between chemistry and biology. This document is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also in-depth technical insights into the synthesis, mechanism of action, and experimental evaluation of these critical compounds.

The Foundation: Unraveling the Purine Core

The journey into the world of substituted purines begins with the pioneering work of German chemist Emil Fischer . In the late 19th and early 20th centuries, Fischer embarked on a systematic investigation of a group of naturally occurring nitrogenous compounds, including uric acid, xanthine, caffeine, and theobromine.[1][2] Through meticulous chemical degradation and synthesis, Fischer demonstrated that these seemingly disparate substances were all derivatives of a common bicyclic heterocyclic structure, which he named "purine" in 1884.[1][2][3] His groundbreaking research, which culminated in the first synthesis of purine itself in 1898, not only established the fundamental chemical architecture of this class of molecules but also laid the groundwork for all subsequent research in the field.[1][3] For his monumental contributions to our understanding of purine and sugar chemistry, Fischer was awarded the Nobel Prize in Chemistry in 1902.[2][4][5]

The naturally occurring substituted purines, such as caffeine and theobromine, found in coffee, tea, and cocoa, were among the first to be identified and synthesized.[2][6] Theophylline, another methylxanthine, was first isolated from tea leaves in 1888 by Albrecht Kossel and later synthesized by Emil Fischer.[7][8] These compounds, while consumed for their stimulant and physiological effects for centuries, also provided the initial clues to the profound biological activity of the purine scaffold.[9][10][11][12]

The Dawn of Rational Drug Design: Elion and Hitchings' Revolutionary Approach

For much of the early 20th century, drug discovery was largely a process of serendipity and empirical screening of natural products. However, a paradigm shift occurred in the mid-20th century, spearheaded by the visionary work of Gertrude Elion and George Hitchings at the Burroughs Wellcome company (now part of GlaxoSmithKline).[13][14][15] They championed a novel strategy they termed "rational drug design."[13][14] This approach was predicated on a deep understanding of cellular metabolism and the deliberate design of molecules that could interfere with specific biochemical pathways.[13][14][15]

Elion and Hitchings hypothesized that by creating structural analogs of natural purines, they could develop "antimetabolites" that would be mistakenly recognized and utilized by cellular enzymes, thereby disrupting critical processes like DNA and RNA synthesis.[13][16] Their primary targets were rapidly proliferating cells, such as those found in cancers and pathogenic microorganisms, which have a high demand for nucleic acid precursors.[13][17] This logical and systematic approach to drug discovery would prove to be remarkably fruitful, leading to the development of a host of groundbreaking therapies.[15][18] For their pioneering work, Elion and Hitchings, along with Sir James Black, were awarded the 1988 Nobel Prize in Physiology or Medicine.[14][19]

Key Classes of Substituted Purines and Their Therapeutic Impact

The application of rational drug design to the purine scaffold has yielded a diverse array of therapeutic agents with profound impacts on human health. The following sections delve into the discovery, synthesis, and mechanism of action of some of the most significant classes of substituted purines.

Thiopurines: Taming Uncontrolled Cell Growth and Immune Responses

One of the earliest and most significant successes of Elion and Hitchings' research was the development of the thiopurines. By substituting the oxygen atom at the 6-position of the purine ring with a sulfur atom, they created a new class of antimetabolites with potent biological activity.[13]

Synthesized in 1951, 6-mercaptopurine (6-MP) was a landmark achievement in cancer chemotherapy.[13][20] It proved to be highly effective in inducing remission in children with acute lymphoblastic leukemia.[14][21]

Mechanism of Action: 6-MP is a prodrug that is converted intracellularly to its active metabolite, 6-thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][22][23] TIMP then exerts its cytotoxic effects through multiple mechanisms: it inhibits the de novo synthesis of purine nucleotides and can be further metabolized and incorporated into DNA and RNA, leading to disruption of nucleic acid function and apoptosis in rapidly dividing cancer cells.[17][23][24]

Experimental Protocol: Synthesis of 6-Mercaptopurine from Hypoxanthine

This protocol describes a common laboratory-scale synthesis of 6-mercaptopurine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine and phosphorus pentasulfide is suspended in a high-boiling inert solvent such as pyridine or tetralin.[3][5][22]

  • Thionation: The reaction mixture is heated to reflux (typically around 200°C in tetralin) for several hours to effect the thionation of the 6-hydroxyl group of hypoxanthine.[3][22]

  • Workup: After cooling, the reaction mixture is treated with water to hydrolyze any remaining phosphorus pentasulfide. The crude 6-mercaptopurine precipitates from the aqueous solution.[22]

  • Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent, such as dilute aqueous ammonia followed by acidification to yield the purified product.[22]

Logical Relationship: 6-MP Metabolism and Mechanism of Action

G 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) 6-MP 6-MP Thioinosine Monophosphate (TIMP) Thioinosine Monophosphate (TIMP) 6-MP->Thioinosine Monophosphate (TIMP) HGPRT TIMP TIMP Inhibition of de novo Purine Synthesis Inhibition of de novo Purine Synthesis TIMP->Inhibition of de novo Purine Synthesis Incorporation into DNA/RNA Incorporation into DNA/RNA TIMP->Incorporation into DNA/RNA Cytotoxicity Cytotoxicity Inhibition of de novo Purine Synthesis->Cytotoxicity Incorporation into DNA/RNA->Cytotoxicity

Caption: Metabolism of 6-mercaptopurine to its active form, TIMP, and subsequent cytotoxic effects.

While 6-MP was a breakthrough, its rapid metabolism in the body limited its efficacy. To address this, Elion and Hitchings developed azathioprine , a prodrug of 6-MP, in 1957.[25][26] By attaching a 1-methyl-4-nitroimidazol-5-yl group to the sulfur atom of 6-MP, they created a molecule that was more slowly converted to 6-MP in vivo, leading to a more sustained therapeutic effect and a better therapeutic index.[11][25][26]

Initially developed as a safer alternative to 6-MP for cancer treatment, a serendipitous discovery by Robert Schwartz and William Dameshek in 1958 revealed the potent immunosuppressive properties of 6-MP.[25][26] This finding, further explored by Sir Roy Calne in the context of organ transplantation, led to the repositioning of azathioprine as a cornerstone of immunosuppressive therapy, revolutionizing the field of organ transplantation and the management of autoimmune diseases.[25]

Mechanism of Action: Azathioprine is non-enzymatically cleaved in the body to release 6-MP.[12][17][27] The subsequent metabolism and mechanism of action follow the same pathways as 6-MP, ultimately leading to the inhibition of lymphocyte proliferation.[17][28][29]

Experimental Protocol: Synthesis of Azathioprine

This protocol outlines the synthesis of azathioprine from 6-mercaptopurine.

  • Reactant Preparation: 6-mercaptopurine is dissolved in a basic aqueous solution, such as aqueous sodium hydroxide or sodium carbonate, to form the thiolate salt.[26]

  • Coupling Reaction: A solution of 5-chloro-1-methyl-4-nitroimidazole in a suitable solvent is added to the 6-mercaptopurine solution.[26][30] The mixture is heated to facilitate the nucleophilic substitution reaction, where the thiolate of 6-MP displaces the chloride on the imidazole ring.[26]

  • Precipitation and Isolation: Upon completion of the reaction, the solution is cooled, and the pH is adjusted to near neutral with an acid (e.g., acetic acid). This causes the azathioprine product to precipitate out of the solution.[26]

  • Purification: The crude azathioprine is collected by filtration, washed with water, and can be further purified by recrystallization.[26]

Quantitative Data: Pharmacokinetic Parameters of Azathioprine

ParameterValueReference
Bioavailability (Oral)~47%[18][31]
Time to Peak (Tmax)1-2 hours[16]
Elimination Half-life (t½)~2 hours[32]
Active Metabolite6-Mercaptopurine[17][27]
Xanthine Oxidase Inhibitors: A New Era in Gout Management

The research into purine metabolism by Elion and Hitchings also led to a groundbreaking treatment for gout, a painful inflammatory condition caused by the deposition of uric acid crystals in the joints.[26] Uric acid is the final product of purine degradation in humans, and its overproduction or underexcretion leads to hyperuricemia, the hallmark of gout.[29][33]

The story of allopurinol is another example of serendipity guided by rational drug design.[26] While studying ways to potentiate the effects of 6-MP by inhibiting its degradation, Elion and Hitchings investigated inhibitors of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid, and also for the inactivation of 6-MP.[24][26] In 1956, they synthesized allopurinol, a structural isomer of hypoxanthine.[26][34][35] They soon realized that by inhibiting xanthine oxidase, allopurinol could not only prevent the breakdown of 6-MP but also block the production of uric acid itself.[14][26] This pivotal insight led to the development of allopurinol as the first-line treatment for gout, a position it still holds today.[13][34][36]

Mechanism of Action: Allopurinol is a competitive inhibitor of xanthine oxidase.[13][36] It is also a substrate for the enzyme and is converted to its active metabolite, oxypurinol (or alloxanthine), which is a more potent, non-competitive inhibitor of the enzyme.[14][36] By blocking xanthine oxidase, allopurinol decreases the production of uric acid, thereby lowering its concentration in the blood and urine.[20][24]

Experimental Workflow: In Vitro Xanthine Oxidase Inhibition Assay

This workflow describes a common spectrophotometric method to determine the inhibitory activity of compounds against xanthine oxidase.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Buffer Prepare Assay Buffer (e.g., 50mM Potassium Phosphate, pH 7.5) Mix Combine Buffer, Enzyme, and Inhibitor/Vehicle Buffer->Mix Xanthine Prepare Xanthine Solution (Substrate) Initiate Add Xanthine to start reaction Xanthine->Initiate XO Prepare Xanthine Oxidase Solution (Enzyme) XO->Mix Inhibitor Prepare Allopurinol/Test Compound (e.g., in DMSO) Inhibitor->Mix Incubate Pre-incubate at 25°C Mix->Incubate Incubate->Initiate Measure Measure Absorbance at 295 nm over time (kinetic read) Initiate->Measure Rate Calculate Reaction Rate (ΔAbs/min) Measure->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 value Inhibition->IC50

Caption: A typical workflow for an in vitro xanthine oxidase inhibition assay.

Quantitative Data: Inhibitory Potency of Allopurinol against Xanthine Oxidase

ParameterValueReference
IC500.2 - 50 µM[27][37]
Ki (competitive)~13 µM[35]
Active MetaboliteOxypurinol[14][36]
Acyclic Nucleoside Analogs: A Breakthrough in Antiviral Therapy

The principles of rational drug design were also successfully applied to the development of antiviral agents. By modifying the sugar moiety of the nucleoside structure, Elion and her team created a new class of compounds with potent and selective antiviral activity.

The discovery of acyclovir in 1974 marked a new era in antiviral therapy.[19][38] This acyclic guanosine analog demonstrated remarkable efficacy against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[25][34][39]

Mechanism of Action: The selectivity of acyclovir is a key feature of its success.[21][40] In virus-infected cells, acyclovir is preferentially phosphorylated by a virus-encoded thymidine kinase to acyclovir monophosphate.[19][21][40] Host cell kinases then further phosphorylate it to the active triphosphate form, acyclovir triphosphate (ACV-TP).[21][34] ACV-TP acts as a competitive inhibitor of viral DNA polymerase and, more importantly, as a chain terminator upon its incorporation into the growing viral DNA strand, as it lacks the 3'-hydroxyl group necessary for further elongation.[19][21][23][34]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the in vitro efficacy of antiviral compounds.

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is grown in multi-well plates.[8][41]

  • Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units per well) and incubated to allow for viral adsorption.[8][33]

  • Compound Treatment: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound (e.g., acyclovir).[8][41]

  • Incubation: The plates are incubated for several days to allow for the formation of viral plaques (areas of cell death) in the control wells.[8]

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[2][8]

  • Data Analysis: The percentage of plaque reduction at each compound concentration is calculated relative to the virus control, and the 50% inhibitory concentration (IC50) is determined.[2]

Quantitative Data: In Vitro Anti-Herpesvirus Activity of Acyclovir

VirusCell LineIC50 (µM)Reference
HSV-1Vero8.5[2]
HSV-1MRC-53.3[2]
HSV-1Macrophages0.0025[2]
HSV-2-~0.86[25]
HSV-1-~0.85[25]
HSV-1 (oral isolates)-~0.125 µg/ml[42]
HSV-2 (genital isolates)-~0.215 µg/ml[42]
HSV-1-0.07-0.97 µg/ml[39]
HSV-2-0.13-1.66 µg/ml[39]

The Future of Substituted Purines

The discovery and development of substituted purines have had an immeasurable impact on human health, providing effective treatments for a wide range of diseases, from cancer and autoimmune disorders to gout and viral infections. The principles of rational drug design, so elegantly demonstrated by Elion and Hitchings, continue to guide modern drug discovery efforts.

The purine scaffold remains a fertile ground for the development of new therapeutic agents. Ongoing research is focused on designing more selective and potent inhibitors of key enzymes, overcoming mechanisms of drug resistance, and exploring novel applications of purine analogs in areas such as neurodegenerative diseases and cardiovascular disorders. The legacy of the early pioneers in purine chemistry continues to inspire new generations of scientists to explore the vast therapeutic potential of this remarkable class of molecules.

References

  • What is the mechanism of Allopurinol?. Patsnap Synapse. [Link]

  • What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?. Patsnap Synapse. [Link]

  • Uric Acid-Lowering Drugs Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Xanthine Oxidase Inhibitor Treatment of Hyperuricemia. Musculoskeletal Key. [Link]

  • Allopurinol. StatPearls - NCBI Bookshelf. [Link]

  • Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer. Britannica. [Link]

  • Theophylline. Wikipedia. [Link]

  • Gertrude B. Elion | National Women's History Museum. [Link]

  • Emil Fischer | Science History Institute. [Link]

  • Aciclovir (ACV) | Health and Medicine | Research Starters. EBSCO. [Link]

  • Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Azathioprine pharmacokinetics after intravenous, oral, delayed release oral and rectal foam administration. ResearchGate. [Link]

  • 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. Gpatindia. [Link]

  • Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok. PubMed. [Link]

  • SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. YouTube. [Link]

  • Theobromine. Wikipedia. [Link]

  • What is the mechanism of Acyclovir?. Patsnap Synapse. [Link]

  • Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus de l'Académie des Sciences. [Link]

  • A PBPK model for the study of Azathioprine pharmacokinetics in rats and prediction in humans. PAGE Meeting. [Link]

  • Mechanism of action and selectivity of acyclovir.. ClinPGx. [Link]

  • Aciclovir. Wikipedia. [Link]

  • Mercapto heterocycles and method of making.
  • Metabolism of azathioprine. Azathioprine is first converted to.... ResearchGate. [Link]

  • Azathioprine pharmacokinetics after intravenous, oral, delayed release oral and rectal foam administration. PMC. [Link]

  • Pharmacokinetics of azathioprine after repeated oral and single intravenous administration. PubMed. [Link]

  • Schematic mechanism of action of acyclovir in inhibiting viral DNA synthesis.. ResearchGate. [Link]

  • 4.4. Plaque Reduction Assay. Bio-protocol. [Link]

  • Spectrum of sensitivity of acyclovir of herpes simplex virus clinical isolates. PubMed. [Link]

  • Synthesis of 2-Methyl-6-mercaptopurine. PrepChem.com. [Link]

  • Azathioprine metabolism.. ResearchGate. [Link]

  • In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura. [Link]

  • Xanthine Oxidase Assay (XO). 3H Biomedical AB. [Link]

  • Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. PMC. [Link]

  • A concise history of gout and hyperuricemia and their treatment. PMC - NIH. [Link]

  • (PDF) Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats. ResearchGate. [Link]

  • Kinetic parameters of allopurinol against xanthine oxidase in enzyme.... ResearchGate. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]

  • Antiviral compound against HSV-1 and HSV-2 aciclovir resistant strains. [Link]

  • The Pharmacology of Azathioprine. ResearchGate. [Link]

  • Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review. MDPI. [Link]

  • Uric acid – history, present and future. [Link]

  • Measuring infectious virus: the plaque assay. VIROLOGY RESEARCH SERVICES. [Link]

  • Azathioprine lymphocytotoxicity. Potentially lethal damage by its imidazole derivatives. PubMed. [Link]

  • Azathioprine – Knowledge and References. Taylor & Francis. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride was not located during the compilation of this guide. The following information is synthesized from safety and handling protocols for structurally similar compounds and general laboratory safety standards. It is imperative to supplement this guide with a thorough risk assessment specific to your experimental conditions and to consult with your institution's Environmental Health and Safety (EHS) department.

Introduction and Scope

9-(2-aminoethyl)-9H-purin-6-amine, a trisubstituted purine derivative, and its salt forms are of interest in medicinal chemistry and drug development.[1] The trihydrochloride salt, while not extensively documented in public safety literature, is expected to be a solid, likely crystalline, substance.[1] As with any novel or sparsely documented chemical, a cautious and well-informed approach to handling is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the recommended safety and handling procedures for 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride, grounded in established principles of chemical safety.

Hazard Identification and Risk Assessment

While a specific GHS classification for 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride is not available, related purine-based compounds and amino-containing molecules can present a range of hazards.[2] A conservative approach assuming the compound may be harmful if swallowed, and may cause skin and eye irritation is prudent.[3][4]

Assumed Potential Hazards:

  • Acute Toxicity (Oral): Similar compounds can be harmful if ingested.[3]

  • Skin Corrosion/Irritation: Amine compounds can be irritating or corrosive to the skin.[5][6]

  • Serious Eye Damage/Irritation: The compound, particularly as a powder, could cause serious eye irritation or damage.[4]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[4]

A thorough, experiment-specific risk assessment should be conducted before any work with this compound begins. This assessment should consider the quantity of material being used, the nature of the experimental procedures (e.g., weighing, dissolution, heating), and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal of safety protocols is to minimize exposure. This is best achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

All handling of 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride powder should be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[7] The fume hood provides a controlled environment that protects the user and the surrounding laboratory space. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work. For procedures with a higher risk of aerosol generation, a Class II Biological Safety Cabinet may be considered.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for similar chemicals.[7][8]

PPE Category Item Specifications and Rationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are mandatory to protect against dust particles and splashes.[7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7] It is crucial to consult the glove manufacturer's compatibility chart for breakthrough times and to change gloves immediately if they become contaminated.[8]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[7] For larger quantities or procedures with a higher splash risk, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood (Primary)All handling of the solid compound should occur within a fume hood.[7] If a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator (e.g., N95 for particulates) may be necessary, in accordance with your institution's respiratory protection program.[9][10]

Safe Handling and Storage

Handling Protocol

A systematic approach to handling is essential for safety.

Experimental Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Procedure a Don Appropriate PPE b Verify Fume Hood Functionality a->b c Gather All Necessary Equipment and Reagents b->c d Carefully Weigh Solid Compound c->d Begin work e Slowly Add Solvent to Solid for Dissolution d->e f Conduct Experimental Procedure e->f g Decontaminate Work Surfaces f->g Complete experiment h Segregate and Label Waste g->h i Remove PPE in Correct Order h->i j Wash Hands Thoroughly i->j

Caption: Workflow for the safe handling of 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is on and the sash is at the appropriate height.

    • Assemble all necessary glassware, reagents, and spill cleanup materials within the fume hood.

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.[11]

    • For dissolution, add the solvent to the solid slowly to prevent splashing.[7]

    • Keep the container with the compound sealed when not in use.[12]

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.[13]

    • Dispose of waste in appropriately labeled hazardous waste containers.[14][15]

    • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing PPE.[16]

Storage

Proper storage is crucial for maintaining the compound's stability and for safety.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][16] Keep away from incompatible materials such as strong oxidizing agents.[9][16]

  • Location: Store in a locked cabinet or an area accessible only to authorized personnel.[17]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[18][19]
Skin Contact Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[19][20] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[18] Rinse mouth with water.[18] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

Spill Response:

  • Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[13][18] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[13] Clean the spill area thoroughly.[9]

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.[5]

Waste Disposal

All waste containing 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[11][21] Follow all local, state, and federal regulations for hazardous waste disposal.[15][22] Do not dispose of this chemical down the drain or in the regular trash.

Toxicological and Physicochemical Information

Property Information Source
Chemical Name 9-(2-aminoethyl)-9H-purin-6-amine hydrochloride
CAS Number 197712-56-4 (for hydrochloride)
Molecular Formula C7H10N6 · xHCl (x is likely 3 for the trihydrochloride)
Molecular Weight 214.66 g/mol (for hydrochloride)
Appearance Likely a solid[1]
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.[9][16]
Hazardous Decomposition Products Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[9][23]

Conclusion

While 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride is a compound with limited publicly available safety data, a robust safety protocol can be established by adhering to the principles of chemical hygiene and by following established procedures for handling similar amine and purine-based compounds. The core tenets of this approach are to minimize exposure through the consistent use of engineering controls and personal protective equipment, to handle the compound with care in a designated area, and to be prepared for emergencies. By integrating the guidelines in this document into your laboratory's standard operating procedures and by conducting thorough, experiment-specific risk assessments, you can work with this and other novel compounds in a safe and responsible manner.

References

  • Chemical Synthesis Database. 9-(2-ethylaminoethyl)purin-6-amine. [Link]

  • HAZARDOUS. [Link]

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). Personal Protective Equipment. [Link]

  • Merck Millipore. SAFETY DATA SHEET - OmniPur® Tris (2-Carboxyethyl) Phosphine Hydrochloride. [Link]

  • Sdfine. GHS Safety Data Sheet - BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE. [Link]

  • MDPI. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. [Link]

  • GHS Hazardous Chemical Information List. [Link]

  • 11 Do you know first-aid for injuries caused by chemicals? [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • JOURNAL OF PHARMACEUTICAL ANALYSIS. BIOLOGICAL ACTIVITY OF VALACYCLOVIR DERIVATIVES OF [(2-AMINO-9-((2-HYDROXY ETHOXY)ETHYL)-1H-PURINE-6(9H)-ONE) ]. [Link]

  • QIAGEN. How do I safely inactivate biohazardous flow-through material? [Link]

  • SABRAO Journal of Breeding and Genetics. COMPARATIVE STUDY OF THE GENOTOXICITY OF 9-AMINOACRIDINE AND 8-METHOXYPSORALEN USING A BACTERIAL BIOSENSOR. [Link]

  • National Institutes of Health (NIH). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. [Link]

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl (theophylline). [Link]

Sources

Methodological & Application

applications of 9-(2-aminoethyl)-9H-purin-6-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 9-(2-Aminoethyl)-9H-purin-6-amine as a Scaffold for Acyclic Nucleoside Mimetics and Chemical Biology Probes

Abstract

9-(2-Aminoethyl)-9H-purin-6-amine (often referred to as 9-(2-aminoethyl)adenine) is a critical acyclic nucleoside scaffold in medicinal chemistry.[1][2] Unlike canonical nucleosides where the purine base is attached to a ribose sugar, this molecule features an ethylamine linker at the N9 position. This structural modification mimics the spatial orientation of adenosine while providing a reactive primary amine handle for further derivatization. This Application Note details the regioselective synthesis of this scaffold and its downstream applications in developing ATP-competitive kinase inhibitors , affinity chromatography resins , and fluorescent biological probes .

Chemical Profile & Significance

The "acyclic" nature of 9-(2-aminoethyl)adenine allows it to function as a flexible mimetic of adenosine. In drug discovery, the removal of the ribose ring eliminates metabolic liability associated with glycosidic bond cleavage (depurination).

  • Core Utility: The primary amine on the ethyl chain serves as a "universal connector," allowing the adenine moiety to be conjugated to fluorophores, solid supports, or peptide backbones without disrupting the Watson-Crick hydrogen bonding face (N1, N6).

  • Key Challenge: Synthesizing N9-substituted purines often yields mixtures of N9 and N7 isomers. This guide presents a protocol optimized for N9 regioselectivity.

PropertySpecification
IUPAC Name 9-(2-aminoethyl)-9H-purin-6-amine
Molecular Formula C7H10N6
Molecular Weight 178.19 g/mol
Solubility DMSO, DMF, dilute aqueous acid
pKa ~4.1 (N1), ~9.8 (Primary Amine)
UV Max 260 nm (pH 7.0)

Core Synthesis Protocol: The "Gabriel-Purine" Route

Direct alkylation of adenine with 2-bromoethylamine often leads to poly-alkylation and difficult separations. The industry-standard approach utilizes a phthalimide-protected linker to ensure mono-alkylation and high N9 regioselectivity.

Workflow Logic
  • Regioselective Alkylation: Use of K₂CO₃ in DMF favors the thermodynamic N9 product.[3]

  • Deprotection: Hydrazinolysis cleaves the phthalimide to reveal the target primary amine.

SynthesisWorkflow Adenine Adenine (Start) Intermediate Phthalimide-Protected Intermediate (N9-isomer) Adenine->Intermediate K2CO3, DMF 90°C, 16h Reagent N-(2-Bromoethyl) phthalimide Reagent->Intermediate Product 9-(2-Aminoethyl) adenine (Target) Intermediate->Product EtOH, Reflux 4h Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Two-step synthesis ensuring N9 regioselectivity via phthalimide protection.

Step-by-Step Methodology

Step 1: Synthesis of 2-(2-(Adenin-9-yl)ethyl)isoindoline-1,3-dione

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Adenine (1.35 g, 10 mmol) and anhydrous K₂CO₃ (1.38 g, 10 mmol) in anhydrous DMF (30 mL).

  • Activation: Stir at room temperature for 30 minutes. Note: This deprotonates the N9 position.[4]

  • Addition: Add N-(2-bromoethyl)phthalimide (2.54 g, 10 mmol).

  • Reaction: Heat the mixture to 90°C for 16 hours under an argon atmosphere.

  • Workup: Cool to room temperature. Pour into ice-cold water (150 mL). A white precipitate will form.

  • Isolation: Filter the solid, wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL). Dry under vacuum.[5]

    • Expected Yield: 70-80%[5]

    • Checkpoint: Check TLC (10% MeOH in DCM). The product should have an Rf ~ 0.5.

Step 2: Deprotection to 9-(2-Aminoethyl)adenine

  • Reaction: Suspend the intermediate from Step 1 (2.0 g) in Ethanol (50 mL). Add Hydrazine hydrate (60% solution, 1.5 mL, ~5 eq).

  • Reflux: Heat to reflux for 4 hours. The solution will initially clear, then a heavy white precipitate (phthalhydrazide byproduct) will form.

  • Workup: Cool to room temperature. Filter off the white phthalhydrazide solid and discard.

  • Concentration: Evaporate the filtrate to dryness.

  • Purification: Recrystallize the residue from a small volume of hot ethanol or purify via flash chromatography (DCM:MeOH:NH₄OH, 80:20:1).

    • Final Appearance: White to off-white crystalline solid.

Application A: Synthesis of Affinity Chromatography Resins

A major application of this molecule is the creation of "ATP-Sepharose" resins. By immobilizing the adenine through the N9-ethyl chain, the N6-amino group and N7-nitrogen remain exposed, mimicking the ATP binding mode of many kinases and heat shock proteins (HSP90).

Protocol: Coupling to NHS-Activated Agarose

  • Buffer Prep: Prepare a Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

  • Ligand Solution: Dissolve 9-(2-aminoethyl)adenine (10 mg) in 1 mL of Coupling Buffer. Note: If solubility is poor, add up to 10% DMSO.

  • Resin Prep: Wash 1 mL of NHS-activated Sepharose (or Agarose) rapidly with ice-cold 1 mM HCl to remove preservatives.

  • Coupling: Immediately mix the washed resin with the Ligand Solution. Rotate end-over-end for 4 hours at room temperature.

  • Blocking: Wash the resin and incubate with 0.1 M Ethanolamine (pH 8.0) for 1 hour to block unreacted NHS esters.

  • Washing: Wash extensively with alternating high pH (0.1 M Tris-HCl, pH 8) and low pH (0.1 M Acetate, pH 4) buffers.

  • Validation: Measure the UV absorbance (260 nm) of the flow-through. A decrease in absorbance compared to the starting solution confirms immobilization.

Application B: Design of Acyclic Nucleoside Kinase Inhibitors

The free primary amine allows for the rapid generation of amide libraries to probe the "sugar pocket" of kinase enzymes.

Library Synthesis Protocol (Parallel Format)

  • Concept: React 9-(2-aminoethyl)adenine with a diverse set of carboxylic acids (R-COOH) to generate N9-ethyl-amide derivatives.

LibrarySynthesis Scaffold 9-(2-Aminoethyl)adenine (Scaffold) Coupling Coupling Reaction (HATU / DIPEA) Scaffold->Coupling Acids Carboxylic Acid Library (R-COOH) Acids->Coupling Purification SCX Catch & Release (Solid Phase Extraction) Coupling->Purification DMF, RT, 4h Final Adenine-Amide Library (Kinase Inhibitor Candidates) Purification->Final Elute w/ NH3/MeOH

Figure 2: Parallel synthesis workflow for N9-modified adenine libraries.

  • Stoichiometry: 1.0 eq Scaffold : 1.2 eq R-COOH : 1.2 eq HATU : 2.0 eq DIPEA.

  • Solvent: Anhydrous DMF (concentration 0.1 M).

  • Procedure: Mix reagents in a 96-well deep-well plate. Shake for 4 hours.

  • Purification (SCX):

    • Load reaction mixture onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes unreacted acid and coupling byproducts).

    • Elute product with 2M NH₃ in MeOH (releases the basic adenine derivative).

  • Evaporation: Dry down to yield library compounds for screening.

Quality Control & Troubleshooting

Critical Process Parameters (CPPs):

ParameterIssueSolution
Regioselectivity N7 isomer contaminationEnsure K₂CO₃ is used (not NaH) and solvent is DMF. N7 isomers usually have lower melting points and different UV ratios.
Solubility Adenine precipitationAdenine is poorly soluble. Ensure fine suspension or use mild heating (40°C) during the activation step.
Hygroscopicity Product becomes stickyThe free amine absorbs CO₂/water. Store as a Hydrochloride salt (HCl) for long-term stability.

Analytical Validation (NMR):

  • H2 Proton (Adenine): Singlet ~8.1 ppm.

  • H8 Proton (Adenine): Singlet ~8.3 ppm.[6]

  • Ethyl Linker: Two triplets at ~4.2 ppm (N9-CH2) and ~3.0 ppm (CH2-NH2).

  • Diagnostic: If N7 alkylation occurs, the chemical shift difference between H2 and H8 often increases, and the H8 proton shifts significantly downfield.

References

  • Original Synthesis of Acyclic Adenine Derivatives

    • Holy, A. et al. "Structure-Activity Studies on Acyclic Nucleoside Phosphonates." Journal of Medicinal Chemistry. (1999).
  • Regioselectivity in Purine Alkylation

    • BenchChem Application Notes.[3][4] "Regioselective N-alkylation of Adenine by Nucleophilic Substitution."

  • Affinity Chromatography Protocols

    • Cuatrecasas, P. "Protein Purification by Affinity Chromatography." Annual Review of Biochemistry. (1971).
  • PNA and Modified Nucleobase Synthesis

    • Thomson, S. et al. "Synthesis of PNA Monomers." Journal of Organic Chemistry. (1995).

Sources

analytical techniques for characterizing 9-(2-aminoethyl)-9H-purin-6-amine products

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Characterization of 9-(2-aminoethyl)-9H-purin-6-amine

Executive Summary

9-(2-aminoethyl)-9H-purin-6-amine (commonly referred to as 9-(2-aminoethyl)adenine) is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers. Its structural integrity is paramount; the alkylation of adenine typically yields a mixture of regioisomers, predominantly at the


 (desired) and 

(undesired) positions.

This guide provides a definitive analytical framework to distinguish these isomers and quantify purity. Unlike standard small-molecule analysis, characterizing this purine derivative requires specific 2D-NMR techniques to validate regiochemistry definitively, as mass spectrometry alone cannot distinguish between the


 and 

isomers.

Analytical Strategy & Workflow

The following workflow outlines the logical progression from crude synthesis to released material.

AnalyticalWorkflow Crude Crude Synthesis Product Isolation Purification (Crystallization/Chromatography) Crude->Isolation ID_Check Identity Check (LC-MS) Isolation->ID_Check Regio_Val Regio-Validation (2D NMR - HMBC) ID_Check->Regio_Val Isomer Confirmation Regio_Val->Isolation If N7 Detected Purity_QC Final Purity QC (HPLC-UV) Regio_Val->Purity_QC If N9 Confirmed Release Batch Release Purity_QC->Release >98% Purity

Figure 1: Analytical workflow prioritizing regio-isomer validation before final purity profiling.

Protocol 1: Regio-Isomer Determination via 2D-NMR (HMBC)

Objective: To definitively distinguish the desired


-alkylated product from the 

-alkylated impurity. Principle: 1D

NMR is often insufficient due to peak overlap. Heteronuclear Multiple Bond Correlation (HMBC) visualizes long-range couplings (2-3 bonds) between the ethyl-linker protons and the purine ring carbons.
Methodology
  • Instrument: 500 MHz NMR (or higher) equipped with a cryoprobe.

  • Solvent: DMSO-

    
     (Preferred for solubility and minimizing exchangeable proton loss).
    
  • Concentration: 10–15 mg/mL.

Data Interpretation (The "Fingerprint")

The distinction relies on the connectivity of the methylene protons adjacent to the purine nitrogen (


).
Feature

-Isomer (Desired)

-Isomer (Impurity)
Key HMBC Correlation

protons correlate to C4 and C8 .

protons correlate to C5 and C8 .
C5 Chemical Shift Deshielded (typically

118–120 ppm).
Shielded (typically

110–115 ppm).
C4 Chemical Shift Shielded (typically

148–150 ppm).
Deshielded (typically

158–160 ppm).

Critical Insight: The correlation to C4 (the bridgehead carbon between the pyrimidine and imidazole rings) is the "smoking gun" for the


 isomer. If the methylene protons show a cross-peak to C5, the batch is contaminated with the 

isomer.

Protocol 2: HPLC Purity Profiling

Objective: Quantify chemical purity and identify residual adenine or reagents. Challenge: The free primary amine and the polar purine ring cause severe peak tailing on standard C18 columns. Solution: Use of an ion-pairing agent or a polar-embedded stationary phase is required.

Chromatographic Conditions
ParameterSetting
Column Waters XSelect CSH C18 (or equivalent charged surface hybrid), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Acetate, pH 6.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Adenine

)
Temperature 30°C
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Equilibrate
2.0982Isocratic Hold (Elute salts)
15.07030Linear Gradient
18.0595Wash
20.0982Re-equilibrate

Self-Validating Check: Inject a standard of pure Adenine. It should elute before the 9-(2-aminoethyl) product due to the lack of the ethyl chain. If the main peak shows fronting, reduce the injection volume or increase buffer strength to 20 mM.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition (


).
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Ion:

    
     = 179.1026 m/z.
    
  • Fragment Analysis:

    • Apply in-source fragmentation or MS/MS.

    • Look for the loss of the aminoethyl chain (neutral loss of ~43 Da) or the characteristic adenine fragment (m/z 136.06).

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • Dueholm, K. L., et al. (1994). Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: thymine, cytosine, adenine, and guanine and their oligomerization.[1] The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Distinguishing between N7 and N9 purine isomers by NMR.Link

  • Kopel, B., & Man, F. (2025). Simultaneous detection and quantification of adenine nucleotides in mammalian cultured cells by HPLC. bioRxiv.[2] Link

  • Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation.[3] Nucleosides, Nucleotides and Nucleic Acids.[1][2][4][5][6][7][8][9][10] Link

Sources

Purine Scaffolds in the Click Era: Synthetic Protocols and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Click Chemistry Applications with Purine Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold Meets the Perfect Reaction

The purine heterocycle is arguably nature’s most "privileged" scaffold, serving as the core structure for DNA/RNA bases (Adenine, Guanine), the universal energy currency (ATP), and essential cofactors (NAD+, CoA). In drug discovery, the purine core is a template of choice for designing kinase inhibitors, adenosine receptor antagonists, and antivirals.

The integration of Click Chemistry —specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—with purine chemistry enables a modular "plug-and-play" approach. This allows researchers to rapidly generate Fragment-Based Drug Discovery (FBDD) libraries or synthesize sophisticated chemical biology probes (e.g., for Activity-Based Protein Profiling) without disrupting the hydrogen-bonding face required for biological recognition.

This guide details the synthetic methodologies for functionalizing purines via click chemistry and illustrates their application in kinase inhibitor discovery and proteomic profiling.

Synthetic Strategies: Regioselective Functionalization

The purine ring offers three primary vectors for modification: N9 (sugar/alkyl attachment), C6 (nucleophilic attack), and C2/C8 (C-H activation or halogen displacement).

The C6-Click Strategy (The "Click-to-Lead" Approach)

The C6 position is critical for hydrogen bonding in the kinase hinge region. However, modifying this position with a 1,2,3-triazole can create novel interactions with the "gatekeeper" residues or the hydrophobic selectivity pocket.

Protocol 1: Synthesis of C6-(1,2,3-Triazolyl)-Purines

Objective: To synthesize a library of C6-substituted purines using a "Click-then-SNAr" or "SNAr-then-Click" strategy. The following protocol uses the SNAr-then-Click route, converting 6-chloropurine to 6-azidopurine, followed by cycloaddition.

Reagents Required:

  • 6-Chloropurine derivative (e.g., 9-alkyl-6-chloropurine)

  • Sodium Azide (

    
    )
    
  • Terminal Alkyne (

    
    )
    
  • Copper(II) Sulfate Pentahydrate (

    
    )
    
  • Sodium Ascorbate (NaAsc)

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) – Crucial for protecting Cu(I) from oxidation.

  • Solvents: DMSO (for SNAr), t-BuOH/Water (1:1) (for Click).[1][2][3][4][5][6][7]

Step-by-Step Methodology:

  • Azidation (SNAr):

    • Dissolve 9-alkyl-6-chloropurine (1.0 equiv) in dry DMSO (0.5 M concentration).

    • Add

      
       (1.5 equiv).
      
    • Heat at 60°C for 4 hours. Note: 6-Azidopurines exist in equilibrium with the cyclic tetrazolo[1,5-a]purine tautomer. This equilibrium favors the azide form in solution at elevated temperatures, facilitating the click reaction.

    • Precipitate with water, filter, and dry. Caution: Organic azides with low C/N ratios (<3) are potentially explosive. Handle small scales (<1g) behind a blast shield.

  • CuAAC Click Reaction:

    • Suspend 6-azidopurine (1.0 equiv) and the terminal alkyne (1.1 equiv) in t-BuOH/Water (1:1).

    • Add TBTA ligand (0.1 equiv) dissolved in a minimum amount of DMSO/t-BuOH.

    • Add

      
       solution (0.05 equiv, 5 mol%).
      
    • Initiation: Add freshly prepared Sodium Ascorbate solution (0.15 equiv, 15 mol%). The solution should turn bright yellow/orange (characteristic of Cu(I)-TBTA complex).

    • Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC (disappearance of azide).

  • Work-up:

    • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with 5%

      
       (to remove copper traces) and brine.
      
    • Purify via silica gel chromatography.

Self-Validation Check:

  • NMR: Appearance of the distinct triazole singlet proton (

    
     8.0–9.0 ppm).
    
  • IR: Disappearance of the strong azide stretching frequency (~2130

    
    ).
    
Visualization of Synthetic Workflow

PurineSynthesis Start 6-Chloropurine Step1 SNAr Azidation (NaN3, DMSO, 60°C) Start->Step1 Inter 6-Azidopurine (Tetrazole Equilibrium) Step1->Inter Yield >85% Step2 CuAAC Click (Alkyne, Cu/Asc, TBTA) Inter->Step2 In situ Final C6-Triazolyl Purine (Kinase Inhibitor Hit) Step2->Final 1,4-Regioisomer

Figure 1: Synthetic route converting 6-chloropurine to a bioactive triazolyl derivative.

Drug Discovery Application: Kinase Inhibitors[8][9]

Kinases bind ATP in a cleft between the N- and C-terminal lobes. The adenine ring of ATP forms key hydrogen bonds with the "hinge" region of the kinase.

The Strategy: By using a purine scaffold as the "hinge binder" and clicking a library of alkynes to the C2 or C6 position, researchers can probe the hydrophobic back-pocket (selectivity pocket) of the kinase. The triazole ring acts as a rigid linker that mimics the peptide bond geometry but is metabolically stable.

Case Study: CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a target for cancer therapy.[8]

  • Scaffold: 2,6,9-trisubstituted purine.[9]

  • Click Modification: C2-alkynyl derivatives.

  • Outcome: The triazole linker positions aromatic R-groups to engage in

    
    -stacking interactions with Phe80 in the CDK2 active site.
    

Data Summary: Structure-Activity Relationship (SAR)

Compound IDC6-SubstituentC2-Substituent (Click Derived)CDK2

(

)
Selectivity (vs GSK3

)
Purine-1

(Adenine)
H> 100N/A
Purine-Click-A

4-Phenyl-1,2,3-triazole0.59Low
Purine-Click-B

4-(3-Aminophenyl)-1,2,3-triazole0.04 High (>50x)

Interpretation: The introduction of the triazole at C2, combined with an amino-phenyl tail, drastically improved potency by accessing the solvent-exposed region while maintaining the hinge-binding core.

Chemical Biology Application: Activity-Based Protein Profiling (ABPP)[3][6][11]

While drug discovery focuses on inhibition, ABPP focuses on proteome-wide functional analysis. Purine-based ABPP probes are designed to covalently label ATP-binding proteins (kinases, ATPases) in their active state.

The Probe Design
  • Warhead: An electrophilic acyl phosphate or fluorophosphonate attached to the ATP (purine) structure. This reacts with the nucleophilic lysine or serine in the active site.

  • Click Handle: A terminal alkyne attached to the N6 or C8 position of the purine ring. This handle is small and sterically unobtrusive, allowing the enzyme to accept the probe as a substrate.

Protocol 2: In Situ Proteome Profiling

Objective: To profile active kinases in a cell lysate using an ATP-alkyne probe and CuAAC detection.

Reagents:

  • Cell Lysate (1-2 mg/mL protein)

  • ATP-Alkyne Probe (e.g., 8-ethynyl-ATP)

  • Reporter Tag: Azide-Rhodamine (fluorescence) or Azide-Biotin (enrichment)

  • Click Cocktail:

    
     (1 mM), TCEP (1 mM), TBTA (100 
    
    
    
    ). Note: TCEP is used here instead of Ascorbate to prevent protein oxidation, though Ascorbate is acceptable for short durations.

Workflow:

  • Probe Labeling:

    • Incubate cell lysate (50

      
      ) with ATP-Alkyne Probe (1-10 
      
      
      
      ) for 1 hour at RT.
    • Control: Pre-incubate a separate sample with a known ATP-competitive inhibitor (e.g., Staurosporine) to block active sites (Competition Assay).

  • Click Reaction (Conjugation):

    • Add the Reporter Tag (Azide-Rhodamine, 20

      
      ).
      
    • Add the Click Cocktail.

    • Vortex gently and incubate for 1 hour at RT in the dark.

  • Analysis:

    • Quench reaction with 4x SDS-PAGE loading buffer.

    • Run SDS-PAGE gel.

    • Visualization: Scan gel for fluorescence (Rhodamine) or perform Western Blot (Streptavidin-HRP if Biotin used).

Self-Validation:

  • Specific Labeling: The fluorescent bands should disappear in the "Control" sample where the active sites were blocked by Staurosporine.

  • Background: If the entire lane is smeared, the copper concentration is too high, causing protein precipitation. Reduce Cu/TCEP.

ABPP Workflow Diagram

ABPP_Workflow Lysate Cell Lysate (Active Kinases) Probe Incubation with ATP-Alkyne Probe Lysate->Probe Covalent Covalently Labeled Proteome (Alkyne-Tagged) Probe->Covalent Warhead binds Active Site Click Click Reaction (+ Azide-Rhodamine/Biotin) Covalent->Click CuAAC readout Readout: SDS-PAGE / Mass Spec Click->readout Fluorescence/Enrichment

Figure 2: Activity-Based Protein Profiling workflow using purine-based click probes.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

  • Gundersen, L. L. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines.[10][11] Beilstein Journal of Organic Chemistry, 17, 433–441. Link

  • Cravatt, B. F., et al. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687. Link

  • Jacobson, K. A., et al. (2022). Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes. Purinergic Signalling, 18, 309–324. Link

  • Kapadiya, K., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities.[12] Bioorganic Chemistry, 143, 107841. Link

Sources

Application Note: Developing High-Throughput Screening Assays for 9-(2-Aminoethyl)-9H-purin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The purine scaffold is a privileged structure in drug discovery, primarily due to its ability to mimic endogenous adenine-containing molecules such as ATP, ADP, and adenosine. Specifically, 9-(2-aminoethyl)-9H-purin-6-amine (also known as N9-(2-aminoethyl)adenine) serves as a highly versatile building block. The purine core maintains critical hydrogen-bonding interactions (via the N1 and N6 positions) with the hinge region of kinases or the orthosteric binding site of purinergic receptors[1]. Meanwhile, the N9-ethyl chain directs the terminal primary amine toward the solvent-exposed channel.

This primary amine acts as an ideal synthetic handle for rapid combinatorial derivatization—via amidation, urea formation, or reductive amination—allowing researchers to generate diverse libraries to screen for target selectivity. This application note details the development and validation of two orthogonal high-throughput screening (HTS) workflows for these derivatives: an ATP-competitive kinase inhibition assay and a functional G-protein coupled receptor (GPCR) assay targeting adenosine receptors.

Kinase Inhibition Profiling: Luminescent ADP-Glo™ Assay

Causality & Assay Selection: Because N9-substituted adenines typically act as ATP-competitive inhibitors, screening must be conducted at physiological ATP concentrations (often 100 µM to 1 mM) to identify compounds with true cellular efficacy. Traditional radiometric assays pose safety hazards, while many fluorescent assays suffer from strict ATP concentration limits. The luminescent ADP-Glo assay resolves this by quantifying the universal kinase product, ADP, through a coupled luminescent reaction, allowing for high physiological ATP concentrations during screening[2].

Self-Validating Assay Design: To ensure data integrity, every assay plate must include a "No Enzyme" control (to define the background/limit of detection), a "Vehicle" control (DMSO, to define 100% kinase activity), and a reference inhibitor (e.g., Staurosporine) to calculate the Z'-factor and validate the assay's dynamic range.

KinaseAssay Library 9-(2-aminoethyl)adenine Derivatives Reaction Kinase Reaction (Kinase + ATP + Substrate) Library->Reaction Inhibitor Screening Depletion ATP Depletion (ADP-Glo Reagent) Reaction->Depletion Unreacted ATP + ADP Detection Luminescence Generation (Kinase Detection Reagent) Depletion->Detection Purified ADP Readout Microplate Readout (IC50 Calculation) Detection->Readout Light Emission (Proportional to ADP)

Workflow of the luminescent ADP-Glo kinase assay for screening ATP-competitive inhibitors.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare the 9-(2-aminoethyl)adenine derivative library in 100% DMSO (100X final concentration).

  • Kinase Reaction: In a 384-well low-volume white microplate, add 1 µL of compound (or DMSO vehicle). Add 2 µL of purified Kinase/Substrate mix. Incubate for 10 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2 µL of ATP (at the predetermined Kₘ or physiological concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. (Rationale: This step terminates the kinase reaction and completely depletes unreacted ATP, eliminating background noise).

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. (Rationale: This reagent converts the generated ADP back into ATP, which is subsequently utilized by a luciferase/luciferin cascade to produce light).

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 second/well). Calculate % inhibition relative to vehicle controls.

Adenosine Receptor Functional Screening: HTRF® cAMP Assay

Causality & Assay Selection: Adenosine receptors (A₁, A₂A, A₂B, A₃) are GPCRs that modulate adenylyl cyclase (AC) activity. A₂A and A₂B are Gs-coupled (stimulating cAMP production), while A₁ and A₃ are Gi-coupled (inhibiting cAMP production). The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay utilizes a competitive immunoassay format relying on fluorescence resonance energy transfer (FRET) between a Europium cryptate donor and a d2 acceptor[3]. This method is selected because it provides a wash-free, ratiometric readout that is highly resistant to compound auto-fluorescence—a common artifact when screening heterocyclic purine libraries.

Self-Validating Assay Design: The protocol must include the phosphodiesterase inhibitor IBMX to prevent rapid intracellular cAMP degradation. A cAMP standard curve must be run in parallel on the same plate to convert raw HTRF ratios into absolute cAMP concentrations, ensuring the assay operates strictly within its linear dynamic range[3].

GPCR_cAMP Ligand Adenine Derivative (Agonist/Antagonist) Receptor Adenosine Receptor (Gs or Gi Coupled) Ligand->Receptor Binds AC Adenylyl Cyclase (AC) Receptor->AC Modulates Activity cAMP Intracellular cAMP AC->cAMP Converts ATP to cAMP HTRF HTRF Detection (Anti-cAMP-Eu3+ & d2-cAMP) cAMP->HTRF Competes for Binding (Inverse FRET Signal)

Principle of the HTRF cAMP assay for evaluating functional activity at adenosine receptors.

Step-by-Step Protocol (Gs-Coupled A₂A Receptor):
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human A₂A receptor. Resuspend in Assay Buffer (HBSS, 20 mM HEPES, 500 µM IBMX, 0.1% BSA) at a density of 100,000 cells/mL.

  • Compound Incubation: In a 384-well low-volume white plate, dispense 5 µL of the 9-(2-aminoethyl)adenine derivative (diluted in Assay Buffer). Add 5 µL of the cell suspension (500 cells/well). Incubate for 30 minutes at 37°C. (Note: For antagonist screening, pre-incubate cells with the compound for 15 minutes before adding an EC₈₀ concentration of a reference agonist like NECA).

  • Lysis & Detection: Add 5 µL of d2-labeled cAMP and 5 µL of Europium cryptate-labeled anti-cAMP antibody (both diluted in the manufacturer's Lysis Buffer).

  • Equilibration: Incubate for 1 hour at room temperature protected from light. (Rationale: Endogenous cAMP competes with d2-cAMP for antibody binding. High intracellular cAMP displaces the d2-cAMP, resulting in a proportional decrease in the FRET signal).

  • Readout: Read the plate on an HTRF-compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the HTRF ratio (665/620 × 10,000).

Data Presentation & Hit Triage

Following primary screening, dose-response curves are generated to determine IC₅₀ (kinases) or EC₅₀/Kᵢ (GPCRs). The table below illustrates representative screening data, demonstrating how specific derivatization of the N9-ethyl primary amine drives target selectivity between kinases and GPCRs.

Compound IDN9-Ethyl Amine DerivatizationCDK2 IC₅₀ (nM)Adenosine A₂A Kᵢ (nM)Selectivity Profile & Triage Decision
Parent None (Primary Amine)>10,000>10,000Inactive scaffold; requires derivatization.
Deriv-01 Acetamide (R=CH₃)4,500>10,000Weak kinase inhibitor; discard.
Deriv-02 Phenylurea (R=Ph-NH)15 >10,000Potent, selective CDK2 inhibitor; advance to cellular assays.
Deriv-03 Cyclopentylamide (R=cPentyl)>10,00025 Potent A₂A receptor ligand; advance to functional Gi/Gs profiling.

References

  • Janeba, Z., Holý, A., Masojídková, M., et al. (2009). "Structure−Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family." Journal of Medicinal Chemistry.[Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies. [Link]

  • Markossian, S., Grossman, A., Baskir, H., et al. (2017/2019). "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." Assay Guidance Manual [Internet].[Link]

Sources

Troubleshooting & Optimization

improving yield in 9-(2-aminoethyl)-9H-purin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purine Functionalization Unit Subject: Optimization of 9-(2-aminoethyl)-9H-purin-6-amine Synthesis Ticket ID: PUR-9AE-OPT-001

Executive Summary

The synthesis of 9-(2-aminoethyl)adenine is a deceptive protocol. While theoretically simple, it suffers from three notorious "yield killers":

  • Regioselectivity: Competition between the N9 (desired) and N7 (kinetic) positions.

  • Solubility: The extreme insolubility of the adenine core in standard organic solvents.

  • Workup Losses: The amphiphilic nature of the final diamine product makes it difficult to extract from aqueous deprotection mixtures.

This guide replaces generic advice with a field-validated protocol based on thermodynamic control and pH-switchable extraction .

Part 1: The Critical Pathway (Phthalimide Route)

Do not attempt direct alkylation using 2-chloroethylamine or 1,2-dibromoethane. These routes lead to uncontrollable polymerization (bridged bis-purines) and difficult separations. The industry-standard "Gold Standard" is the Gabriel Synthesis approach using N-(2-bromoethyl)phthalimide.

Step 1: N-Alkylation (The Regioselectivity Checkpoint)

Objective: Force the reaction to the N9 position.

  • Reagents: Adenine, N-(2-bromoethyl)phthalimide, K₂CO₃.

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Key Parameter: Temperature & Time.[1][2][3][4][5][6][7]

The Protocol:

  • Suspend Adenine (1.0 eq) and K₂CO₃ (1.2 eq) in anhydrous DMF.

  • Crucial Step: Stir at 60°C for 1 hour before adding the alkylating agent.

    • Why? Adenine is poorly soluble. This pre-activation step ensures the formation of the purinyl anion.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq).

  • Heat to 90–100°C for 16–24 hours.

    • Mechanism:[2][6][7][8] N7-alkylation is the kinetic product (forms fast).[3] N9-alkylation is the thermodynamic product (more stable).[3] High heat and long times allow the unstable N7 product to reverse and re-alkylate at the N9 position [1, 3].

Data Validation (In-Process Control):

Metric N9-Isomer (Desired) N7-Isomer (Undesired)

| UV Absorbance |


 nm | 

nm (often redshifted) | | ¹H NMR (DMSO-d₆) | H-8 proton

8.1–8.2 ppm | H-8 proton shifted downfield (

> 8.4 ppm) | | Solubility | Moderate in MeOH | Often less soluble |

Part 2: Deprotection & Isolation (The Yield Bottleneck)

Most yield is lost here. The standard hydrazine deprotection generates phthalhydrazide , a white solid that traps your product.

The "pH-Switch" Workup Protocol:

  • Cleavage: Reflux the intermediate in Ethanol/Hydrazine Hydrate (excess) for 4–6 hours.

  • The Trap: A heavy white precipitate forms. Do not try to filter and wash this yet.

  • Acidification: Add 1M HCl until pH < 2.

    • Result: The product (amine) becomes a hydrochloride salt (highly water-soluble). The byproduct (phthalhydrazide) becomes insoluble in acid.

  • Filtration: Filter off the solid phthalhydrazide.[1][5] Your product is now safely in the clear aqueous filtrate.

  • Basification: Cool the filtrate. Add NaOH pellets/solution until pH > 12.

  • Extraction: Extract immediately with CH₂Cl₂ (DCM) or CHCl₃ (3x).

    • Tip: If the product is stubborn, use 10% MeOH in DCM.

Part 3: Troubleshooting & Logic Visualization

Workflow Logic: Regioselectivity Control

The following diagram illustrates the kinetic vs. thermodynamic pathways. You must supply enough energy (Heat) to escape the N7 "dead end."

AdenineAlkylation Start Adenine + Base Anion Purinyl Anion Start->Anion Deprotonation Kinetic N7-Isomer (Kinetic Product) Anion->Kinetic Fast (Low Temp) Thermo N9-Isomer (Thermodynamic Product) Anion->Thermo Slow (High Temp) Equilibrium Reversibility Barrier (Requires Heat) Kinetic->Equilibrium Heat > 80°C Equilibrium->Anion Retro-Alkylation Equilibrium->Thermo Rearrangement

Figure 1: Reaction energy landscape.[9] Low temperatures trap the reaction at N7. High temperatures allow equilibration to the stable N9 isomer.

Workflow Logic: The "Clean" Workup

This flowchart guides you through the separation of the amine from the hydrazide byproduct.

WorkupProtocol Reaction Crude Reaction Mix (Amine + Phthalhydrazide) Acidify Add 1M HCl (pH < 2) Reaction->Acidify Filter Filtration Step Acidify->Filter Solid Solid: Phthalhydrazide (Discard) Filter->Solid Insoluble in Acid Liquid Filtrate: Product-HCl Salt (Water Soluble) Filter->Liquid Soluble Basify Add NaOH (pH > 12) Liquid->Basify Extract Extract with DCM Basify->Extract Final Pure 9-(2-aminoethyl)adenine Extract->Final

Figure 2: Acid-Base switch purification strategy to remove phthalhydrazide contaminants.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why is my yield low even after heating? A: Check your water content. DMF is hygroscopic. If water is present, the hydroxide ion competes with the purine anion, hydrolyzing your alkyl halide before it reacts. Action: Use anhydrous DMF and dry your K₂CO₃ in an oven before use.

Q2: Can I use NaH instead of K₂CO₃? A: NaH is risky. While it is a stronger base, it often leads to "tight" ion pairs that prevent the thermodynamic rearrangement from N7 to N9. K₂CO₃ provides a "looser" cation association, favoring the equilibration [1, 4].

Q3: The product isn't extracting into DCM. What now? A: 9-(2-aminoethyl)adenine is very polar.

  • Saturate the aqueous phase with NaCl (salting out).

  • Use a continuous liquid-liquid extractor for 24 hours.

  • Switch solvent to CHCl₃:Isopropanol (3:1).

Q4: How do I remove the Triphenylphosphine oxide if I used the Mitsunobu route? A: This is why we recommend the alkylation route over Mitsunobu for this specific substrate. If you are stuck with TPPO, try triturating the crude solid with cold ether (product is insoluble, TPPO is soluble) or use a SCX (Strong Cation Exchange) column to catch the amine product while washing away the neutral oxide.

References

  • BenchChem. (2025).[1][3][5][10] Application Notes and Protocols for Gabriel Synthesis Utilizing N-(2-Bromoethyl)phthalimide. Retrieved from

  • Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation. Nucleosides, Nucleotides and Nucleic Acids.[4] Retrieved from

  • Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from

  • Le, Z. G., et al. (2004).[11] Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide. Synthesis. Retrieved from

Sources

Technical Support Center: 9-(2-aminoethyl)-9H-purin-6-amine Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Side Reactions & Selectivity in Adenine-Linker Chemistry Audience: Medicinal Chemists, PNA Synthesizers, Chemical Biologists

Introduction

You are working with 9-(2-aminoethyl)-9H-purin-6-amine (also known as 9-(2-aminoethyl)adenine). This molecule is a critical intermediate in Peptide Nucleic Acid (PNA) synthesis and purine-based probe development.

The core challenge with this molecule is chemoselectivity .[1] You possess two distinct nucleophilic amines:

  • The Aliphatic Amine (Chain): Primary, highly nucleophilic (

    
    ).
    
  • The Exocyclic Amine (Ring): Aromatic, weakly nucleophilic (

    
    ), but prone to acylation under forcing conditions or with specific leaving groups.
    

This guide addresses the specific side reactions that occur when modifying the aliphatic chain, specifically


-bis-acylation , ring alkylation , and solubility-driven aggregation .

Module 1: Regioselectivity & Acylation Control

The Issue: Side Reaction

When attempting to acylate the primary aminoethyl group (e.g., attaching a fluorophore, peptide, or surface linker), a common side reaction is the unwanted acylation of the exocyclic nitrogen (


) on the adenine ring.

Mechanism: While the aliphatic amine is more basic, the


 position becomes nucleophilic in the presence of strong bases (deprotonation) or highly reactive acylating agents (e.g., acid chlorides), leading to a mixture of mono-acylated (desired) and bis-acylated (undesired) products.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Mass Spec shows +Mass(Linker) Bis-acylation. Both the chain amine and

reacted.
Switch to Active Esters: Use NHS-esters or PFP-esters instead of Acid Chlorides. These are selective for the aliphatic amine. pH Control: Maintain reaction pH < 8.0. The

requires higher pH to deprotonate.
Low Yield / Recovery H-Bonding Aggregation. Adenine stacks efficiently, precipitating the product.Solvent Switch: Use DMF or NMP.[2][3] Avoid DCM/Methanol for coupling steps. Add chaotropic salts (e.g.,

) if solubility persists.
UV

Shift

Modification.
Acylation of the adenine ring alters the aromatic system's conjugation.
De-protection: If using transient protection (e.g., Fmoc/Bhoc strategy), ensure full deprotection cycles.

-acyl groups are often labile to ammonia/methylamine treatment.
Decision Pathway: Selective Functionalization

Selectivity Start Start: Acylation of 9-(2-aminoethyl)adenine Reagent Select Reagent Type Start->Reagent AcidCl Acid Chloride / Anhydride Reagent->AcidCl High Reactivity ActiveEst NHS / PFP Ester Reagent->ActiveEst Tunable Reactivity Protect Is N6 Protected? (e.g., Bhoc/Bz) AcidCl->Protect OutcomeGood Success: Mono-Acylation (Chain Only) ActiveEst->OutcomeGood Kinetic Selectivity OutcomeBad Risk: Bis-Acylation (Chain + N6) Protect->OutcomeBad No Protect->OutcomeGood Yes

Figure 1: Decision logic for preventing side reactions during acylation. Active esters provide kinetic selectivity for the aliphatic amine without requiring ring protection.

Module 2: Protection Group Compatibility (Fmoc vs. Boc)

The Issue: Orthogonality Failure

If you are synthesizing PNA monomers or complex conjugates, you must choose a protection scheme that prevents side reactions during subsequent chain elongation.

Critical Protocols
1. Fmoc/Bhoc Strategy (Standard for PNA)
  • Why: The Bhoc (Benzhydryloxycarbonyl) group on

    
     is stable to base (piperidine) used to remove Fmoc from the chain amine.
    
  • Side Reaction Risk: Transacylation. During Fmoc removal, the free amine can attack the

    
    -protecting group if the geometry allows, though this is rare with the ethyl spacer.
    
  • Validation:

    • Step 1: Treat with 20% Piperidine/DMF.[3][4]

    • Step 2: Monitor UV. Loss of Bhoc shows a distinct spectral shift. Ensure Bhoc remains intact.

2. Boc/Z Strategy [3]
  • Why: Used when base-sensitive linkers are present.

  • Side Reaction Risk: Acid-Catalyzed Depurination. Repeated exposure to TFA (to remove Boc) can degrade the purine-linker bond or cause N-glycosidic cleavage if a sugar were present (less risk here, but N9-ethyl bond is robust).

  • Risk: N7-Alkylation. If benzyl (Z) groups are removed via hydrogenation, partial reduction of the purine ring is a risk.

Comparison Table: Protection Group Risks

StrategyPrimary Amine Protection

Protection
Main Side Reaction RiskRemoval Condition
Fmoc/Bhoc FmocBhocBase-catalyzed migration (minor)TFA (Final Cleavage)
Boc/Z BocZ (Cbz)Acid-catalyzed degradationHF or TFMSA
"Minimal" Mmt / TritylNone

Acylation (Major)
TCA / Dilute Acid

Module 3: Solubility & Purification Side Reactions

The Issue: Aggregation-Induced Impurities

Purine derivatives have a strong tendency to


-stack. In synthesis, this manifests as "gelation" or precipitation, trapping reagents and leading to deletion sequences  (missing modifications) or truncations .
Self-Validating Solubility Protocol

Do not assume solubility based on visual clarity.

  • The Test: Dissolve 1 mg in 100

    
    L of solvent.
    
  • The Check: Centrifuge at 10,000 x g for 5 mins. Pellet = Aggregation.[2]

  • The Fix:

    • Primary Solvent: NMP (N-methylpyrrolidone) or DMF.

    • Additive: 0.1 M

      
       or 
      
      
      
      breaks H-bonds/stacking.
    • Avoid: Pure water or pure DCM (Dichloromethane) for reaction steps.

Module 4: Analytical Validation (FAQ)

Q: How do I distinguish between -acylation and Chain-acylation?

A: UV-Vis Spectroscopy is your primary tool.

  • Chain Modification: The adenine chromophore is largely unperturbed.

    
     remains 
    
    
    
    nm.
  • 
     Modification:  Acylation of the exocyclic amine forces the amide out of planarity or conjugates with the ring, often causing a bathochromic shift  (red shift) or significant broadening of the 260 nm band.
    
  • NMR Evidence: In

    
    H NMR, the 
    
    
    
    -H protons (broad singlet around 7.2 ppm in DMSO-
    
    
    ) will disappear or shift downfield (>10 ppm) upon acylation. The methylene protons (
    
    
    ) will shift significantly if the chain is acylated.
Q: I see a "M+12" peak in my Mass Spec. What is this?

A: Methylene Bridge Formation. If using DCM as a solvent with primary amines over long periods, the amine can react with DCM (acting as a formaldehyde equivalent) to form aminals or methylene bridges.

  • Fix: Avoid storing the free amine in DCM. Use Chloroform (stabilized with amylene) or DMF.

Q: My product is stuck on the column.

A: N7-Interaction. The N7 nitrogen is a good ligand for metals. If using silica gel with high metal content, or if copper was used in a "Click" reaction, the purine may chelate.

  • Fix: Wash column with EDTA or include 1% Triethylamine in the eluent to suppress non-specific binding.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link (Foundational paper on PNA synthesis and protection strategies).

  • Thomson, S. A., et al. (1995). Fmoc mediated synthesis of peptide nucleic acids.[] Tetrahedron. Link (Details the Fmoc/Bhoc strategy to prevent side reactions).

  • Dueholm, K. L., et al. (1994). Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: Thymine, cytosine, adenine, and guanine and their oligomerization.[6] The Journal of Organic Chemistry. Link (Specifics on Adenine N6 protection).

  • Wojciechowski, F., & Hudson, R. H. (2007). Nucleobase modifications in peptide nucleic acids.[][6] Current Organic Chemistry. Link (Review of side reactions and modifications).

Sources

Technical Support Center: Purification of 9-(2-aminoethyl)-9H-purin-6-amine Analogs

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Downstream Processing & Isolation Strategies for Adenine-AEG Conjugates (PNA Monomers)

Welcome to the Purification Hub

You are likely working with 9-(2-aminoethyl)adenine or its derivatives, the fundamental nucleobase subunits used in Peptide Nucleic Acid (PNA) synthesis.[1]

These molecules present a unique "purification paradox":

  • Amphoteric Nature: They possess a basic primary amine (pKa ~9.[1]8) on the ethyl chain and the weakly basic N1 of the purine ring (pKa ~4.2).[1]

  • Regioisomerism: The alkylation of adenine often produces a mixture of the desired N9-isomer and the unwanted N7-isomer .

  • Polarity: The amino-ethyl chain makes them too polar for standard C18 retention but sometimes too hydrophobic for pure ion exchange.

This guide prioritizes yield protection and isomeric purity .

Module 1: Troubleshooting & FAQs

Q1: My compound elutes in the void volume (dead time) on a standard C18 column. How do I increase retention?

Diagnosis: The primary amine is protonated at neutral/acidic pH, making the molecule highly polar. It is "sliding" past the hydrophobic C18 chains. The Fix: You must induce Ion-Pairing or switch modes.

  • Strategy A (Ion-Pairing): Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase.[1] The trifluoroacetate anion pairs with the protonated amine, forming a neutral, lipophilic complex that retains well on C18.

  • Strategy B (HILIC): If your analog has additional polar groups (e.g., hydroxyls), switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

  • Strategy C (High pH RP): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable at pH 10.[1] At pH 10, the amine is deprotonated (neutral), significantly increasing retention on C18.

Q2: I see a "shadow" peak eluting just before/after my main peak. Is this the N7-isomer?

Diagnosis: Likely, yes. N7-alkylation is the primary side reaction during the synthesis of N9-substituted purines. Verification:

  • UV Ratio Check: N9-alkylated adenines typically show a clean

    
     at ~260 nm.[1] N7-isomers often exhibit a bathochromic shift or a shoulder >270 nm.
    
  • Protocol: Run a shallow gradient (0.5% B/min). N7 isomers generally possess different lipophilicity profiles. In many RP-HPLC systems, the N7-isomer elutes earlier than the N9-isomer due to the disruption of the purine dipole moment, rendering it slightly more polar.

Q3: My peaks are tailing severely.

Diagnosis: Secondary silanol interactions. The positively charged amine on your ethyl chain is interacting with residual negatively charged silanol groups (

The Fix:
  • End-capped Columns: Ensure you are using a "highly end-capped" column.

  • Buffer Strength: Increase buffer concentration (e.g., 20 mM Ammonium Acetate) to mask silanols.[1]

  • TFA: As mentioned in Q1, TFA is the gold standard for peak shape in amine purification because it suppresses these interactions.

Module 2: Strategic Decision Matrix

Use this logic flow to select the correct purification mode for your specific analog.

PurificationStrategyStartCrude Reaction Mixture(9-(2-aminoethyl)adenine analog)SCXPre-Step: SCX Cartridge(Remove non-basic impurities)Start->SCXClean up crudeSolubilityIs the analog solublein >90% Acetonitrile?HILICMODE: HILIC(Amide or ZIC-HILIC)Solubility->HILICNo (Precipitates)RP_CheckCheck LogP / PolaritySolubility->RP_CheckYes (Soluble)RP_AcidicMODE: RP-HPLC (Acidic)Mobile Phase: 0.1% TFA(Best for Peak Shape)RP_Check->RP_AcidicStandard Purity NeedsRP_BasicMODE: RP-HPLC (High pH)Mobile Phase: 10mM NH4HCO3 (pH 10)(Best for Retention)RP_Check->RP_BasicNeed Retention Shiftor MS SensitivitySCX->Solubility

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on solubility and retention requirements.

Module 3: Detailed Protocols

Protocol A: "The Standard" (RP-HPLC with TFA)

Best for: General purification of PNA monomers where MS sensitivity is secondary to purity.[1]

  • Column: C18 (Octadecyl), 5 µm, 100 Å (e.g., Phenomenex Luna or Waters XSelect).[1]

  • Mobile Phase A: Water + 0.1% TFA (v/v).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).[1]

  • Gradient:

    • 0 min: 0% B (Hold for 2 min to elute salts).

    • 2 min → 20 min: Linear ramp to 30% B. (Note: These molecules elute early; high %B is rarely needed).[1]

    • 20 min → 25 min: Wash at 95% B.

  • Detection: UV 260 nm.

  • Post-Run: Lyophilize immediately to remove TFA. Warning: The product will be a TFA salt.

Protocol B: HILIC (For Highly Polar Analogs)

Best for: Analogs with extra hydroxyls or very short alkyl chains that do not retain on C18.[1]

  • Column: Amide-bonded phase (e.g., TSKgel Amide-80 or XBridge Amide).[1]

  • Mobile Phase A: Acetonitrile (90%) + 10 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Water (90%) + 10 mM Ammonium Formate (pH 3.5).[1]

    • Note: HILIC runs "backward" compared to RP. We start high organic.

  • Gradient:

    • Start: 95% A (High ACN).[1]

    • End: 60% A (Higher Water).[1]

  • Mechanism: Partitioning into the water-enriched layer on the silica surface.

Protocol C: SCX "Catch-and-Release" (Desalting/Cleanup)

Best for: Removing non-basic impurities (unreacted alkylating agents) before Prep-HPLC.[1]

SCX_WorkflowStep11. ACIDIFYDissolve crude in0.1M HCl or 5% AcOHStep22. LOADApply to SCX(Strong Cation Exchange)Step1->Step2Step33. WASHFlush with MeOH(Elutes neutrals/acids)Step2->Step3Step44. ELUTERelease with2M NH3 in MeOHStep3->Step4

Figure 2: Strong Cation Exchange (SCX) workflow to isolate amine-bearing purines from neutral reaction byproducts.

Module 4: Mobile Phase Modifier Comparison

Choosing the right additive is critical for the 9-(2-aminoethyl)adenine class.[1]

ModifierpH RangeEffect on RetentionMS CompatibilityRecommendation
TFA (0.1%) ~2.0High (Ion-Pairing)Poor (Signal Suppression)#1 Choice for UV-based Prep HPLC.[1]
Formic Acid (0.1%) ~2.7Low (No Ion-Pairing)Excellent Use for analytical LC-MS checks only.[1]
Ammonium Bicarbonate ~10.0High (Deprotonation)GoodUse only with pH-stable columns (Hybrid Silica).
TEAA (100mM) ~7.0MediumPoorTraditional for oligonucleotides, but hard to remove.

References

  • BOC Sciences. (2025).[1] PNA Monomers Synthesis Services: Deprotection and Purification.[2][] Retrieved from

  • Agilent Technologies. (2020). Fast and High-Resolution Reversed-Phase Separation of Synthetic Oligonucleotides.[4] Retrieved from

  • Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation.[5] Nucleosides, Nucleotides and Nucleic Acids.[][6][7][8][9][10] Retrieved from

  • ChemPep. (n.d.). Overview of PNA Monomers: Purification and Characterization. Retrieved from

  • Wikipedia. (2024).[1] Hydrophilic interaction chromatography (HILIC): Mechanisms for polar analytes.[1][7][11] Retrieved from [1]

  • University of Calgary. (n.d.).[1] Table of pKa values: Amino Acids and Amines. Retrieved from [1]

Technical Support Center: Optimizing Reaction Conditions for Purine N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for purine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.

I. Troubleshooting Guide: Common Issues and Solutions

The alkylation of purines is often complicated by the formation of regioisomeric mixtures, primarily the N7 and N9 isomers, with the N9 isomer typically being the desired product.[1][2][3] This section provides a structured approach to troubleshoot and optimize your reaction conditions to achieve high regioselectivity and yield.

Issue 1: Poor Regioselectivity (Mixture of N7 and N9 Isomers)

Controlling the site of alkylation is the most common challenge in purine chemistry. The relative nucleophilicity of the N7 and N9 positions is influenced by a variety of factors.

Causality and Strategic Solutions

The formation of N7 versus N9 isomers is often a battle between kinetic and thermodynamic control.[4][5] The N7-alkylated product is generally considered the kinetic product, while the N9-alkylated product is the thermodynamically more stable isomer.[4]

  • Solvent and Base Selection: The choice of solvent and base is critical and can significantly influence the N9/N7 ratio.[6][7]

    • Polar aprotic solvents like DMF, DMSO, and ACN are commonly used as they effectively solvate the purine anion.[8][9]

    • Bases such as K₂CO₃, NaH, and DBU are frequently employed to deprotonate the purine.[10][11] The strength and steric bulk of the base can affect the regioselectivity.

  • Temperature Control: Higher reaction temperatures tend to favor the formation of the thermodynamically more stable N9 isomer.[7] Conversely, running the reaction at lower temperatures may favor the kinetic N7 product.[4]

  • Steric Hindrance: Introducing sterically bulky groups on the purine ring or the alkylating agent can direct alkylation towards the less hindered position.

    • For instance, a bulky substituent at the C6 position of the purine can shield the N7 position, favoring N9 alkylation.[1][2]

  • Protecting Groups: When direct alkylation fails to provide the desired regioselectivity, the use of protecting groups can be an effective strategy.[12] A bulky protecting group can be selectively introduced to block one nitrogen atom, directing the alkylation to the other.

Experimental Protocol: Optimizing N9-Alkylation with TBAF

A rapid and efficient method for achieving high N9-selectivity utilizes tetrabutylammonium fluoride (TBAF).[13][14] The fluoride ion acts as a base to deprotonate the purine, while the tetrathylammonium cation may activate the alkyl halide.[13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the purine derivative (1.0 eq) in anhydrous THF at room temperature in a dry round-bottom flask.[13]

  • TBAF Addition: To the stirred solution, add a 1.0 M solution of TBAF in THF (2.0 eq).[13]

  • Alkyl Halide Addition: Add the alkyl halide (2.0 eq) to the reaction mixture.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). For many unhindered substrates, the reaction is complete within 10-20 minutes.[13]

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by silica gel column chromatography.[13]

Issue 2: Low or No Conversion

Failure to observe product formation can be frustrating. Several factors, from reagent quality to reaction setup, can contribute to this issue.

Causality and Strategic Solutions
  • Inadequate Basicity: If using a purine salt (e.g., hydrochloride), a sufficient amount of base is required to first neutralize the salt and then deprotonate the purine for the alkylation to proceed.[8]

  • Reactivity of Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial. The reactivity order is generally I > Br > Cl. If a reaction is sluggish with an alkyl chloride, switching to the corresponding bromide or iodide can significantly increase the reaction rate.[15]

  • Insufficient Temperature: Many N-alkylation reactions require heating to overcome the activation energy.[8][15]

  • Reagent Quality: Degradation of the purine starting material or the alkylating agent can lead to failed reactions. Ensure the purity and integrity of your reagents.[8]

Troubleshooting Workflow

G start Low or No Conversion base Check Base Stoichiometry and Strength (min. 2 eq. for salts) start->base temp Increase Reaction Temperature Incrementally base->temp If base is adequate solvent Ensure Appropriate Solvent (e.g., ACN, DMF, DMSO) temp->solvent If temp increase is ineffective reagent Verify Reagent Quality (Purine & Alkyl Halide) solvent->reagent If solvent is appropriate leaving_group Switch to a Better Leaving Group (e.g., from -Cl to -Br or -I) reagent->leaving_group If reagents are pure result Improved Conversion leaving_group->result

Caption: Troubleshooting workflow for low or no conversion.

Issue 3: Formation of Di-Alkylated Byproducts

Over-alkylation can occur, especially when the mono-alkylated product is still sufficiently nucleophilic to react with the alkylating agent.

Causality and Strategic Solutions
  • Stoichiometry: Using a large excess of the alkylating agent can drive the reaction towards di-alkylation.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can also promote the formation of over-alkylated products.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent.[15]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Run the reaction at a lower temperature to favor the initial mono-alkylation.[15]

  • Use Excess Purine: In some cases, using an excess of the purine starting material can help to consume the alkylating agent before significant di-alkylation occurs.

II. Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve N7-alkylation?

While N9-alkylation is more common, selective N7-alkylation can be achieved under specific conditions.[16]

  • Kinetic Control: Running the reaction at lower temperatures can favor the kinetically controlled N7 product.[4]

  • Silylation Method: A method involving the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a Lewis acid catalyst like SnCl₄ has been developed for direct N7-tert-alkylation.[4][16]

  • Grignard Reagents: The use of Grignard reagents can sometimes favor the formation of the N7 isomer.[16]

Q2: What is the role of microwave irradiation in purine alkylation?

Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and reduced formation of secondary products.[3][6] This is particularly beneficial for improving yields and simplifying purification.

Q3: Are there alternatives to standard alkyl halides?

Yes, other methods and reagents can be employed:

  • Mitsunobu Reaction: This reaction allows for the alkylation of purines with alcohols, proceeding with an inversion of stereochemistry at the alcohol's chiral center.[7][17][18] It is a powerful tool for synthesizing chiral N-alkylated purines.

  • Thioethers: A metal-free cross-dehydrogenation coupling method using PhI(OAc)₂ as an oxidant allows for the use of thioethers as alkylation reagents.[2]

  • Alcohols with Ph₃P/I₂: Primary alcohols can be used for N-alkylation in the presence of triphenylphosphine and iodine.[2]

Q4: How do I monitor the progress of my purine alkylation reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of products. A common eluent system is a mixture of dichloromethane and methanol.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to identify the masses of the starting material, products, and any byproducts, helping to confirm the identity of the N7 and N9 isomers.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for both qualitative and quantitative analysis of purine derivatives.[19][20]

Q5: What are the best practices for purifying N-alkylated purines?

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying N-alkylated purines.[13][21] The choice of eluent depends on the polarity of the compounds but often involves mixtures of hexane/ethyl acetate or dichloromethane/methanol.[21]

  • Reversed-Phase Chromatography: For more polar purine derivatives, C18 reversed-phase chromatography can be effective.[21]

  • Use of Modifiers: In some cases, adding a basic modifier like triethylamine (TEA) to the eluent can improve peak shape and separation on silica gel.[21]

III. Data and Protocols

Table 1: Influence of Reaction Conditions on N9/N7 Regioselectivity
Purine DerivativeAlkylating AgentBaseSolventTemperature (°C)N9:N7 RatioReference
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodideNaHDMFNot specifiedExclusive N9[1][11]
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodideNaHDMFNot specified~5:1[1]
6-ChloropurineAlkyl HalidesK₂CO₃DMFNot specifiedN9 predominant[7]
PurineVariousTetrabutylammonium hydroxideVariousMWN9 selective[2][6]
6-Substituted Purinestert-Alkyl HalideN/A (with SnCl₄)DCE or ACNRoom TempN7 selective[4][16]
Protocol: Mitsunobu Reaction for N9-Alkylation

The Mitsunobu reaction is a versatile method for the N-alkylation of purines using an alcohol.[18]

Reagents:

  • Purine (1.0 eq)

  • Alcohol (1.1-1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous THF or Dioxane

Procedure:

  • Dissolve the purine, alcohol, and PPh₃ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to isolate the N9-alkylated product.

Mechanism Overview:

Mitsunobu reagents Purine-H + R-OH + PPh3 + DEAD betaine Phosphonium Betaine [PPh3+-N(CO2Et)-N-(CO2Et)] reagents->betaine PPh3 attacks DEAD alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh3+ + Purine-anion] betaine->alkoxyphosphonium Alcohol attacks P+, Purine deprotonated product N9-Alkylpurine + Ph3P=O + DEAD-H2 alkoxyphosphonium->product SN2 attack by Purine anion

Caption: Simplified workflow of the Mitsunobu reaction for purine alkylation.

IV. References

  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.

  • Regioselective alkylation reaction of purines under microwave irradiation. UB.

  • ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate.

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate.

  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. ResearchGate.

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.

  • Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate.

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Publications.

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing.

  • Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? PubMed.

  • Conventional methods for detecting purine and their analytical performance in food applications. ResearchGate.

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. ACS Publications.

  • Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. Benchchem.

  • troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride. Benchchem.

  • Protective Groups. Organic Chemistry Portal.

  • Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. PubMed.

  • Purine and Related Compound Purification Strategies. Teledyne Labs.

  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.

  • Mitsunobu Reaction. Chemistry Steps.

  • Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress.

  • 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

Sources

Technical Support Center: Analytical Method Development for Impure Purine Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development focused on impure purine samples. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying purine active pharmaceutical ingredients (APIs) and their related impurities.

Drawing from extensive field experience and established regulatory principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during experimental work. Our focus is on building robust, reliable, and scientifically sound analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide a foundational understanding of the principles guiding method development for purine analysis.

Q1: Why is HPLC the most common technique for analyzing purine samples?

High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution, sensitivity, and versatility. Purines and their impurities, which are often closely related structurally and highly polar, can be effectively separated using techniques like reversed-phase or ion-exchange chromatography.[1][2] Coupled with a Photodiode Array (PDA) or UV detector, HPLC allows for both quantification and initial peak purity assessment.[3][4]

Q2: What are the primary challenges when developing an HPLC method for purine analogues?

The primary challenges stem from the inherent properties of purine molecules:

  • High Polarity: Many purines have low retention on traditional reversed-phase columns (like C18), leading to early elution and poor separation from the solvent front.[5]

  • Secondary Interactions: The basic nitrogen atoms in the purine ring structure can interact with residual silanol groups on silica-based columns, causing significant peak tailing and asymmetry.[5]

  • Structural Similarity: Impurities are often structurally very similar to the parent purine, making them difficult to resolve chromatographically.

  • UV Absorbance: While purines have strong UV absorbance, their impurities may have different chromophores, requiring careful wavelength selection for simultaneous detection.

Q3: What is a "stability-indicating method," and why is it crucial for impure samples?

A stability-indicating method is an analytical procedure that can accurately and specifically measure the drug substance in the presence of its impurities, degradants, and formulation excipients.[6][7] Its development is a regulatory requirement and is essential for assessing the stability of a drug product over its shelf life. This is achieved by subjecting the drug to forced degradation (stress testing) to generate potential degradants and ensuring the method can separate them from the intact API.[8][9]

Q4: What are the key parameters I need to evaluate according to ICH guidelines for method validation?

According to the International Council for Harmonisation (ICH) Q2(R2) guideline, the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][11]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[10][12]

  • Accuracy: The closeness of test results to the true value.[10][13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability, intermediate precision, and reproducibility.[13]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[12]

  • Quantitation Limit (LOQ) & Detection Limit (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Troubleshooting Guides

This section provides practical, cause-and-effect-driven solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My main purine peak is showing significant tailing, and I cannot achieve a symmetric peak. What is the cause, and how can I fix it?

A: Peak tailing for purine compounds is most commonly caused by secondary interactions between the basic amine functional groups on the purine ring and acidic, residual silanol groups on the surface of the silica-based stationary phase.[5] This interaction delays a portion of the analyte as it moves through the column, resulting in a "tail."

Troubleshooting Steps:

  • Lower Mobile Phase pH: The most direct approach is to lower the pH of the mobile phase (e.g., to 2.5-3.0) using an acid like phosphoric acid or formic acid.[5] At this low pH, the silanol groups are protonated and thus less active, while the purine analytes carry a positive charge, leading to repulsion from any remaining ionized silanols.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 50-100 mM) can help to "shield" the silanol groups more effectively and improve peak shape.

  • Use a Modern, End-Capped Column: Columns with advanced end-capping (where residual silanols are chemically bonded with a small, inert group) or those with a polar-embedded phase are specifically designed to reduce these secondary interactions.

  • Consider a Different Stationary Phase: If tailing persists, a pentafluorophenyl (PFP) column may offer alternative selectivity and improved peak shape for purines.[5]

Issue 2: Insufficient Retention of Polar Purines

Q: My purine analytes are eluting very early, close to the solvent front, even with a highly aqueous mobile phase. How can I increase their retention on a reversed-phase column?

A: This is a classic problem for highly polar compounds like adenine, guanine, and hypoxanthine.[5] Insufficient retention compromises resolution and can make quantification unreliable.

Troubleshooting Steps:

  • Use a Polar-Embedded or Aqueous-Stable Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention. Columns specifically designed for aqueous conditions (e.g., AQ-type or those with a polar-embedded group) maintain a hydrated surface and provide more consistent retention for polar analytes.

  • Introduce an Ion-Pairing Reagent: For basic purines, adding an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate or an alkyl sulfonate) to the mobile phase is a powerful technique. The reagent forms a neutral ion-pair with the protonated purine, making the complex more hydrophobic and significantly increasing its retention on the reversed-phase column.[5]

    • Self-Validation Check: When using ion-pairing, dedicate a column specifically for this method, as the reagent can permanently alter the stationary phase.[5] Ensure the column is thoroughly equilibrated (at least 30-50 column volumes) with the ion-pairing mobile phase to achieve stable retention times.[5]

Issue 3: Inconsistent Retention Times

Q: The retention times for my purine API and its impurities are shifting between injections and between different days. What could be causing this instability?

A: Retention time drift is often a symptom of an unstable chromatographic system. The root cause must be identified to ensure the method is reliable.[14]

Troubleshooting Steps:

  • Check for Inadequate Column Equilibration: This is the most common cause. Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. For gradient methods, allow sufficient time for the column to return to initial conditions between injections (typically 5-10 column volumes).

  • Verify Mobile Phase Stability: Prepare fresh mobile phase daily. Buffers, especially at low concentrations and neutral pH, can support microbial growth. If using a multi-component mobile phase, ensure it is mixed thoroughly and that no precipitation is occurring.

  • Control Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient laboratory temperature can cause significant shifts in retention, especially for polar compounds.[14]

  • Inspect the Pumping System: Check for leaks, especially around pump seals and fittings. A buildup of buffer salts is a clear sign of a leak.[15] Ensure the pump is delivering a consistent flow rate and that the solvent proportioning valves are functioning correctly.

Issue 4: Co-eluting or Poorly Resolved Peaks

Q: An impurity peak is not fully resolved from my main API peak. How can I improve the separation (resolution)?

A: Achieving specificity is a primary goal of method development. Poor resolution requires a systematic optimization of chromatographic parameters.

Troubleshooting Steps:

  • Optimize the Organic Modifier:

    • Change the Solvent: Switch from acetonitrile to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and spacing of peaks.

    • Adjust the Gradient Slope: For gradient elution, a shallower gradient provides more time for separation and can resolve closely eluting peaks.

  • Modify the Mobile Phase pH: Small changes in pH can alter the ionization state of purine analytes and their impurities, which can have a dramatic effect on their retention and, therefore, their separation. Conduct a pH scouting study (e.g., from pH 2.5 to 4.0) to find the optimal separation window.

  • Evaluate a Different Column Chemistry: If optimizing the mobile phase is insufficient, the stationary phase may not be suitable. A column with a different chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase) can provide the necessary selectivity to resolve the critical pair.

  • Decrease the Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks, although it will increase the run time.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study for Specificity Assessment

This protocol outlines the steps to generate degraded samples to prove the stability-indicating nature of your analytical method, as required by ICH guidelines.[6][7]

Objective: To generate potential degradation products and demonstrate that they do not interfere with the quantification of the parent purine API. A target degradation of 5-20% is generally recommended.[6]

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of your purine API in a suitable solvent (e.g., 50:50 water/acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Leave at room temperature or heat gently (e.g., 40°C) for a specified time.

    • Cool and neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a specified time.

    • Dilute to a final concentration with the mobile phase.

  • Thermal Degradation:

    • Store a solid sample of the API in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 24 hours).

    • Dissolve the stressed solid in a suitable solvent and dilute to the final concentration.

  • Photolytic Degradation:

    • Expose the API solution to a light source that provides combined visible and UV output, as specified in ICH Q1B.

    • Analyze the sample at set time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method. The method is considered "stability-indicating" if all degradation peaks are adequately resolved from the parent API peak.

Systematic Approach to Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust analytical method for impure purine samples.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scoping & Setup cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization Start Define Analytical Target Profile (ATP) - Analyte, Impurities, Required LOQ Knowledge Review Analyte Properties - pKa, logP, Solubility, UV Spectra Start->Knowledge ColumnSelect Initial Column & Mobile Phase Selection - C18 or Polar-Embedded Column - ACN/Water or MeOH/Water with 0.1% Formic Acid Knowledge->ColumnSelect Screening Initial Screening Runs - Generic Gradient (e.g., 5-95% B in 20 min) Eval1 Evaluate Retention & Peak Shape Screening->Eval1 AdjustpH Adjust pH / Buffer Strength Eval1->AdjustpH Tailing / Poor Shape IonPair Introduce Ion-Pairing Reagent Eval1->IonPair Low Retention ChangeSolvent Change Organic Modifier (ACN <> MeOH) Eval1->ChangeSolvent Poor Resolution ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Eval1->ForcedDeg Good Retention & Shape AdjustpH->Screening IonPair->Screening ChangeSolvent->Screening Eval2 Evaluate Specificity - Check for Co-elution ForcedDeg->Eval2 Eval2->Screening Co-elution Validation Perform Method Validation (ICH Q2(R2) Parameters) - Accuracy, Precision, Linearity, etc. Eval2->Validation Resolution OK FinalMethod Finalized Analytical Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Troubleshooting Logic Flowchart

This flowchart provides a step-by-step diagnostic approach to common HPLC issues encountered during purine analysis.

TroubleshootingFlowchart Problem Identify Chromatographic Problem Decision1 What is the primary issue? Problem->Decision1 PeakShape Poor Peak Shape (Tailing/Fronting) Decision1->PeakShape Peak Shape Retention Retention Time Issues (Drift/No Retention) Decision1->Retention Retention Resolution Poor Resolution Decision1->Resolution Resolution Cause_PS Probable Cause: Secondary Silanol Interactions PeakShape->Cause_PS Sol_PS1 Action: Lower Mobile Phase pH (2.5-3.0) Cause_PS->Sol_PS1 Sol_PS2 Action: Use End-Capped or Polar-Embedded Column Sol_PS1->Sol_PS2 Decision2 Drifting or No Retention? Retention->Decision2 Drift Drifting RT Decision2->Drift Drifting NoRetention No/Low Retention Decision2->NoRetention No Retention Cause_Drift Probable Causes: - Poor Equilibration - Temperature Fluctuation - Mobile Phase Instability Drift->Cause_Drift Sol_Drift Actions: - Increase Equilibration Time - Use Column Oven - Prepare Fresh Mobile Phase Cause_Drift->Sol_Drift Cause_NoRet Probable Cause: High Analyte Polarity NoRetention->Cause_NoRet Sol_NoRet Actions: - Use Aqueous-Stable Column - Introduce Ion-Pairing Reagent Cause_NoRet->Sol_NoRet Cause_Res Probable Cause: Insufficient Selectivity Resolution->Cause_Res Sol_Res1 Action: Optimize Mobile Phase (pH, Organic Solvent) Cause_Res->Sol_Res1 Sol_Res2 Action: Try Different Column Chemistry (e.g., PFP) Sol_Res1->Sol_Res2

Caption: A troubleshooting flowchart for common HPLC problems.

Data Summary Table

Common Purine AnalytesTypical Impurities / DegradantsKey Chromatographic ChallengesRecommended Starting Column
Guanine Xanthine, 8-OxoguanineHigh polarity, low retention, potential for peak tailing.Polar-Embedded C18 or PFP
Adenine Hypoxanthine, Adenine N-oxideVery high polarity, elutes near solvent front on standard C18.HILIC or Ion-Exchange
Hypoxanthine Xanthine, Uric AcidHigh polarity, requires good separation from other purine bases.Aqueous-Stable C18 (AQ-type)
Caffeine Theophylline, TheobromineLess polar, good retention, but impurities are structurally similar.High-resolution C18 (e.g., <3 µm particle size)

References

  • Measurement of Purine Content in Foods Using HPLC - LabRulez LCMS. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements - R Discovery. (2013, January 1).
  • A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages | Semantic Scholar. (n.d.).
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. (2025, July 4).
  • A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages | Request PDF - ResearchGate. (2025, August 6).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Comprehensive measurement of purines in biological samples - Frontiers. (n.d.).
  • Purines Analysis Service - Creative Proteomics. (n.d.).
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
  • Forced degradation and impurity profiling. (n.d.).
  • (PDF) Guidelines for purine extraction and determination in foods - ResearchGate. (2025, October 18).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • Comprehensive Detection of Disorders of Purine and Pyrimidine Metabolism by HPLC with Electrospray Ionization Tandem Mass Spectrometry | Clinical Chemistry | Oxford Academic. (2006, June 1).
  • Purine- Structure, Types, Derivatives, Modification, Effects - Microbe Notes. (2023, August 3).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • Purine and Pyrimidine Metabolism. (1997, December 4).
  • How To Identify & Prevent Analytical Test Problems - SilcoTek. (2017, September 15).
  • HPLC Troubleshooting Guide - MilliporeSigma. (n.d.).
  • Biosynthesis of Purine and Pyrimidine Nucleotide | Pharmaguideline. (n.d.).
  • Purine - Wikipedia. (n.d.).
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. (2002, April 4).

Sources

Validation & Comparative

biological efficacy of 9-(2-aminoethyl)-9H-purin-6-amine vs. other linkers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural determinants that dictate the efficacy of small-molecule therapeutics. The purine scaffold is a privileged motif in drug discovery, primarily because it mimics the adenine ring of ATP. Within this chemical space, 9-(2-aminoethyl)-9H-purin-6-amine (often referred to as N9-aminoethyladenine) serves as a critical building block. The ethylamine appendage at the N9 position provides a primary amine for synthetic conjugation, acting as a short, rigid spacer.

However, the biological efficacy of this 2-carbon (aminoethyl) linker heavily depends on the target's solvent-exposed channel and the required conformational flexibility of the final molecule. This guide objectively compares the aminoethyl linker against longer alkyl chains (propyl, butyl, hexyl) and polyethylene glycol (PEG) linkers, providing experimental data, mechanistic causality, and validated protocols for researchers and drug development professionals.

Mechanistic Causality: Why Linker Length and Composition Matter

When designing targeted therapeutics—whether they are traditional occupancy-driven inhibitors or event-driven Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a passive spacer. It actively dictates the thermodynamic and kinetic profile of the drug.

  • Solvent-Exposed Channel Navigation (Kinase Inhibitors): In ATP-competitive kinase inhibitors, the adenine moiety anchors to the hinge region via highly conserved hydrogen bonds. The N9-linker must traverse the ribose-binding pocket outward to the solvent boundary. The short 2-carbon aminoethyl linker often restricts appended functional groups to the inner pocket. While this minimizes the entropic penalty of binding, it can cause steric clashes if the pocket is narrow. Conversely, structural studies of reveal that an aminoethyl tail can bend back to form intramolecular hydrogen bonds with adjacent groups (e.g., sulfonyls), locking the molecule in a highly specific, bioactive conformation.

  • Reaching Secondary Pockets (Methyltransferases): In the systematic design of , elongating the linker from an ethyl to a propyl or butyl chain significantly improves target affinity. The 3- to 4-carbon length provides the exact spatial reach required to engage secondary hydrophobic pockets without exposing too much lipophilic surface area to the aqueous solvent. Extending further to a hexyl chain drastically decreases potency due to hydrophobic collapse and a high entropic penalty.

  • Ternary Complex Formation (PROTACs): For PROTACs, the linker must bridge the Target Protein and the E3 Ligase without inducing steric clashes. An aminoethyl linker is typically too short to form a stable ternary complex. Here, PEG3-PEG4 or longer alkyl chains provide the necessary degrees of freedom and optimal distance (typically 10–15 Å) for efficient ubiquitination.

Pathway Adenine Adenine Scaffold (ATP Mimetic) Aminoethyl Aminoethyl Linker (2-Carbon, Rigid) Adenine->Aminoethyl Short Spacer AlkylPEG Alkyl/PEG Linker (>4-Carbon, Flexible) Adenine->AlkylPEG Extended Spacer Kinase Type I Kinase Inhibitor (Deep Pocket Binding) Aminoethyl->Kinase Low Entropic Penalty High Affinity PROTAC PROTAC Ternary Complex (E3 Ligase Recruitment) AlkylPEG->PROTAC High Degrees of Freedom Optimal Distance

Fig 1: Mechanistic divergence of adenine scaffolds based on linker length and flexibility.

Comparative Data Analysis

To objectively compare these linkers, we must look at quantitative efficacy metrics. Table 1 summarizes the biological performance of adenine-based scaffolds conjugated via different linker architectures.

Table 1: Comparative Efficacy of Linker Architectures on Adenine Scaffolds

Linker ArchitectureChain Length / TypeConformational FlexibilityTarget Affinity (

)
Cellular PermeabilityPrimary Application
Aminoethyl 2-carbon alkylRigid / Restricted++ (Moderate)High (ClogP optimal)Kinase Inhibitors
Aminopropyl 3-carbon alkylModerate+++ (High)HighMethyltransferases
Aminohexyl 6-carbon alkylHighly Flexible+ (Low)Low (Highly Lipophilic)Hydrophobic Probing
PEG4 PolyetherHighly Flexible+++ (High)ModeratePROTACs / ADCs

Note: Data synthesized from comparative structure-activity relationship (SAR) studies of and targeted degraders.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any comparative study must rely on robust, reproducible methodologies. The following protocols outline a self-validating workflow for synthesizing and evaluating 9-(2-aminoethyl)-9H-purin-6-amine derivatives against alternative linkers.

Protocol 1: Amide Coupling for Linker Conjugation

Causality Check: We utilize HATU as the coupling reagent rather than EDC/NHS. HATU provides superior activation kinetics for carboxylic acids, ensuring rapid reaction with the primary amine of the aminoethyl linker while minimizing epimerization of sensitive chiral centers in the payload.

  • Preparation: Dissolve the carboxylic acid payload (1.0 eq) and 9-(2-aminoethyl)-9H-purin-6-amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add HATU (1.2 eq) to the reaction mixture at 0 °C under an inert argon atmosphere.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base neutralizes the hydrochloride salt of the adenine derivative and drives the coupling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via LC-MS.

  • Purification: Quench with water and purify the crude product using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the pure conjugate.

Protocol 2: Target Binding Affinity (TR-FRET Assay)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard biochemical assays because it introduces a time delay before fluorescence measurement. This eliminates background autofluorescence commonly exhibited by complex aromatic linkers, ensuring the calculated


 is a true reflection of binding affinity.
  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., 2 nM final concentration) tagged with a LanthaScreen Europium-labeled antibody.

  • Compound Addition: Add 2.5 µL of the synthesized adenine-linker conjugate in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM, 1% final DMSO).

  • Tracer Incubation: Add 2.5 µL of a kinase-specific Alexa Fluor 647 tracer.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the emission ratio (665/615) and fit the data to a 4-parameter logistic curve to determine the

    
    .
    

Workflow Step1 1. Scaffold Selection 9-(2-aminoethyl)adenine vs. PEG/Alkyl Step2 2. Amide Coupling HATU / DIPEA in DMF (Minimizes Epimerization) Step1->Step2 Step3 3. Purification Prep-HPLC (0.1% TFA buffer) Step2->Step3 Step4 4. Target Binding Assay TR-FRET (Eliminates Autofluorescence) Step3->Step4 Step5 5. Cellular Validation Target Degradation / Viability Step4->Step5

Fig 2: Self-validating experimental workflow for synthesizing and profiling adenine-linker conjugates.

Conclusion

The 9-(2-aminoethyl)-9H-purin-6-amine scaffold offers a highly efficient, rigid anchor for ATP-competitive inhibition. Its 2-carbon linker is biologically optimal for deep-pocket kinase targets where minimizing entropic penalty is paramount. However, for applications requiring the navigation of extended solvent channels or the formation of ternary complexes (e.g., PROTACs), extending the linker to a 3-carbon propyl chain or a flexible PEG architecture is necessary to achieve maximum biological efficacy.

References

  • Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL:[Link]

  • Crystal Structures of Two Aminoglycoside Kinases Bound with a Eukaryotic Protein Kinase Inhibitor Source: PubMed Central (NIH) URL:[Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond Source: RSC Advances URL:[Link]

The Strategic Advantage of 9-(2-aminoethyl)-9H-purin-6-amine in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of chemical synthesis, particularly in the realms of drug discovery and bioconjugation, the choice of building blocks is paramount. The ideal reagent is not merely a passive component but an active enabler of efficiency, novelty, and functionality. 9-(2-aminoethyl)-9H-purin-6-amine, a molecule featuring the biologically significant adenine core appended with a reactive primary amine via an ethyl linker, presents itself as a strategic tool for the synthetic chemist. This guide provides an in-depth comparison of its utility against other alternatives, supported by established synthetic principles and methodologies.

Unveiling the Synthetic Potential

9-(2-aminoethyl)-9H-purin-6-amine is a bifunctional molecule. At its core lies the purine structure, fundamental to nucleic acids and a common motif in various bioactive compounds.[1][2] The terminal primary amine on the ethyl side chain provides a versatile handle for a wide array of chemical transformations, most notably amide bond formation. This unique combination allows for the direct incorporation of an adenine moiety into larger molecular scaffolds.

Caption: Structure of 9-(2-aminoethyl)-9H-purin-6-amine.

Comparative Analysis: The Adenine Incorporation Toolkit

The introduction of an adenine moiety into a target molecule can be achieved through various synthetic precursors. The choice of reagent significantly impacts the reaction conditions, efficiency, and the overall synthetic strategy.

Feature9-(2-aminoethyl)-9H-purin-6-amineAdenineAdenosine6-Chloropurine
Primary Reactive Site Exocyclic primary amineN9 (via alkylation) or N-H of the purine ringRibose hydroxylsC6 (nucleophilic substitution)
Solubility Expected good solubility in polar aprotic solvents (e.g., DMF)Poor solubility in many organic solventsSoluble in polar solvents (e.g., water, DMSO)Moderate solubility in organic solvents
Reaction Versatility Amide coupling, reductive amination, urea formation[3]N-alkylation, metal-catalyzed cross-couplingEsterification, etherification, protection/deprotection schemesNucleophilic substitution with amines, thiols, etc.
Biocompatibility The ethylamine linker is a common motif in bioconjugation[4]High, as it's a natural nucleobaseHigh, but the ribose can be a site for enzymatic degradationThe chloro-substituent is a leaving group and not part of the final structure
Synthetic Step Efficiency Direct one-step incorporation of the adenine-linker unitOften requires pre-functionalization or harsh reaction conditionsRequires protection of multiple hydroxyl groups, leading to longer synthetic routesRequires a subsequent nucleophilic substitution step to introduce the desired amine
Potential for SPPS Excellent. The primary amine can be directly coupled to a carboxylic acid on a solid support.[5][6]Not directly applicable without modification.Can be incorporated, but requires specialized phosphoramidites and protecting groups.Can be used to modify resin-bound amines, but less direct than amide coupling.

Key Advantage in Solid-Phase Peptide Synthesis (SPPS)

A significant advantage of 9-(2-aminoethyl)-9H-purin-6-amine lies in its direct applicability in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptides.[6] The terminal primary amine allows for its treatment as an amino acid analogue, enabling its incorporation at any desired position within a peptide sequence through standard amide bond formation.

This contrasts sharply with alternative approaches. For instance, incorporating adenosine would necessitate the use of a phosphoramidite derivative with extensive protecting groups on the ribose moiety, a multi-step and often costly process.[7] Using adenine directly would require harsh alkylation conditions that are generally incompatible with sensitive peptide functionalities.

The use of 9-(2-aminoethyl)-9H-purin-6-amine streamlines the synthesis of adenine-modified peptides, which are valuable tools in studying protein-nucleic acid interactions and in the development of novel therapeutics.[8][9]

spss_workflow cluster_resin Solid Support cluster_activation Activation cluster_coupling Coupling cluster_result Result Resin Resin-Bound Peptide-COOH Reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling Amide Bond Formation Resin->Coupling Free Carboxyl Group Reagents->Coupling Activated Amine Amine 9-(2-aminoethyl)-9H-purin-6-amine FinalPeptide Resin-Bound Adenine-Modified Peptide Coupling->FinalPeptide Washing1 Wash (DMF) FinalPeptide->Washing1 Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing1->Cleavage Washing2 Wash (DMF, DCM) PurifiedPeptide Purified Adenine-Modified Peptide Cleavage->PurifiedPeptide

Caption: Workflow for incorporating 9-(2-aminoethyl)-9H-purin-6-amine in SPPS.

Experimental Protocol: Incorporation into a Peptide on Solid Support

This protocol describes a general procedure for coupling 9-(2-aminoethyl)-9H-purin-6-amine to a resin-bound peptide with a free C-terminal carboxylic acid using standard Fmoc-based SPPS chemistry.[10][11]

Materials:

  • Resin-bound peptide with a free carboxylic acid group (e.g., on Rink Amide resin after cleavage of a side-chain protecting group of Asp or Glu).

  • 9-(2-aminoethyl)-9H-purin-6-amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin-bound peptide (1 equivalent) in DMF for 30-60 minutes in the synthesis vessel.[11]

  • Preparation of Coupling Solution: In a separate vial, dissolve 9-(2-aminoethyl)-9H-purin-6-amine (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated coupling solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test to check for the disappearance of free amines (if coupling to a side chain amine) or by LC-MS analysis of a small cleaved sample.[6]

  • Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times) to remove excess reagents and byproducts.[5]

  • Further Synthesis or Cleavage: The resulting resin-bound adenine-modified peptide can either be subjected to further peptide synthesis cycles or be cleaved from the resin and deprotected using a standard trifluoroacetic acid (TFA) cocktail.[5]

Broader Applications in Bioconjugation and Drug Discovery

Beyond SPPS, the primary amine of 9-(2-aminoethyl)-9H-purin-6-amine serves as a powerful anchor point for bioconjugation.[4] It can be readily attached to:

  • Linkers and Spacers: For the development of Antibody-Drug Conjugates (ADCs) or PROTACs, where precise spatial orientation of different molecular components is crucial.

  • Fluorescent Dyes and Probes: For creating tools to study biological systems where the adenine moiety can act as a targeting group.

  • Surface Functionalization: For immobilizing adenine on surfaces for affinity chromatography or biosensor applications.

In drug discovery, purine analogues are a well-established class of compounds with diverse therapeutic applications.[12][13] The ability to easily conjugate the adenine core to various scaffolds via the ethylamine linker provides a rapid route to generate libraries of novel compounds for screening against various biological targets, such as kinases and methyltransferases.[8][9]

Conclusion

9-(2-aminoethyl)-9H-purin-6-amine offers a distinct set of advantages for the synthetic chemist. Its bifunctional nature, combining the biologically relevant adenine core with a versatile primary amine, streamlines the synthesis of complex molecules. Particularly in solid-phase peptide synthesis, it provides a more direct and efficient route for adenine incorporation compared to traditional methods. Its utility as a linker in bioconjugation and as a building block in medicinal chemistry further underscores its value as a strategic tool in the modern synthetic laboratory. While direct, side-by-side comparative studies with a full suite of alternatives are not extensively documented in the literature, the advantages inferred from its structure and the well-established reactivity of its functional groups are clear and compelling.

References

  • Synthesis and properties of adenosine oligonucleotide analogues containing methylene groups in place of phosphodiester 5'-oxygens - PubMed. Available at: [Link]

  • Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase | ACS Chemical Biology - ACS Publications. Available at: [Link]

  • 9-(2-ethylaminoethyl)purin-6-amine - Chemical Synthesis Database. Available at: [Link]

  • Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4 - CORE. Available at: [Link]

  • Synthesis of Some 9-[2-(Diethylamino)ethyl]-6-substituted Purines as Potential Antimetabolites 1 - Research Solutions Pages. Available at: [Link]

  • Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile - DigitalCommons@TMC. Available at: [Link]

  • Coupling Reagents - AAPPTEC - Peptides. Available at: [Link]

  • Solid-phase peptide synthesis. Available at: [Link]

  • Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - MDPI. Available at: [Link]

  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents - SciELO México. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. Available at: [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI. Available at: [Link]

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - MDPI. Available at: [Link]

  • Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir - PubMed. Available at: [Link]

  • Tris(2-aminoethyl)amine as a Substitute for 4-(Aminomethyl)piperidine in the FMOC/Polyamine Approach to Rapid Peptide Synthesis. | Semantic Scholar. Available at: [Link]

  • Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine - PubMed. Available at: [Link]

  • Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing). Available at: [Link]

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC - NIH. Available at: [Link]

  • W(CO)6-Catalyzed Oxidative Carbonylation of Primary Amines to N,N′-Disubstituted Ureas in Single or Biphasic Solvent Systems.. Available at: [Link]

  • Synthesis and antiviral evaluation of 2-amino-6-carbamoylpurine dioxolane nucleoside derivatives and their phosphoramidates prodrugs - PMC - NIH. Available at: [Link]

Sources

Cross-Reactivity Profiling of 9-(2-Aminoethyl)-9H-Purin-6-Amine Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of ATP-competitive kinase inhibitors requires rigorous cross-reactivity profiling to map off-target effects, predict clinical toxicities, and identify repurposing opportunities. The 9-(2-aminoethyl)-9H-purin-6-amine (9-AEA) scaffold is a privileged chemical structure in drug discovery. Because it closely mimics the adenine moiety of ATP, it serves as a foundational building block for numerous kinase inhibitors (e.g., CDKs, Aurora kinases). More importantly, its unique structural properties make it the gold-standard "bait" molecule for chemoproteomic profiling platforms (Kinobeads)[1].

This guide objectively compares the performance of 9-AEA-based chemoproteomic profiling against alternative screening platforms, providing researchers with the mechanistic grounding and self-validating protocols necessary to evaluate kinome-wide selectivity.

Mechanistic Grounding: The 9-AEA Scaffold

Understanding the causality behind experimental design begins with structural biology. The purine ring of 9-AEA anchors into the highly conserved kinase hinge region via critical hydrogen bonds at the N1 and N6 positions.

Crucially, the N9 position is oriented toward the solvent-exposed channel of the ATP-binding pocket. By placing a 2-aminoethyl linker at this N9 position, chemists can covalently immobilize the scaffold onto solid supports (like NHS-activated Sepharose) without sterically hindering its ability to bind the kinase hinge. This enables the creation of broad-spectrum affinity matrices capable of capturing over 300 endogenous kinases directly from cell lysates[2].

G A 9-(2-aminoethyl)adenine Scaffold D Hinge Region Binding (ATP Pocket) A->D Anchors via N1/N6 E Solvent-Exposed Linker (N9-aminoethyl) A->E Extends out B Primary Target (e.g., CDK2 / Aurora) C Off-Target Kinases (Cross-Reactivity) D->B High Affinity D->C Variable Affinity

Caption: Logical relationship of 9-AEA scaffold binding to primary and off-target kinases.

Comparison of Cross-Reactivity Profiling Platforms

When evaluating the cross-reactivity of a novel inhibitor, researchers must choose between three primary methodologies.

  • Chemoproteomic Affinity Chromatography (9-AEA Kinobeads): This method utilizes 9-AEA immobilized on beads. Cell lysates are pre-incubated with the test inhibitor, which competes with the 9-AEA beads for kinase binding. Because the assay occurs in native lysate, kinases retain their endogenous multi-protein complexes and post-translational modifications[1].

  • High-Throughput Biochemical Profiling (e.g., TR-FRET): Utilizes isolated, recombinant kinase domains in artificial buffer systems. While highly scalable, it forces kinases into isolated states, stripping away regulatory subunits that often dictate in vivo drug affinity.

  • Cellular Thermal Shift Assay (CETSA): A label-free method that measures the thermal stabilization of target proteins upon drug binding in live cells or intact tissues[3]. It provides the highest physiological relevance but is traditionally lower throughput than chemoproteomics.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of these platforms based on established kinome profiling studies[2].

MetricChemoproteomics (9-AEA Kinobeads)Biochemical Profiling (TR-FRET)Cellular Thermal Shift Assay (CETSA)
Kinome Coverage High (~300+ endogenous kinases)Very High (400+ recombinant kinases)Medium (Target-specific or MS-adapted)
Protein State Native, endogenous complexesRecombinant, isolated domainsNative, live cell / intact tissue
Throughput Medium (Multiplexed LC-MS/MS)High (384/1536-well microplates)Low to Medium
Physiological Relevance High (Accounts for endogenous ATP)Low (Artificial ATP concentrations)Very High (Intact cellular environment)
False Positive Rate Low (Direct competition in lysate)Medium (Lacks cellular scaffolding)Low (Direct biophysical stabilization)

Experimental Protocols: Self-Validating Chemoproteomic Workflow

To ensure trustworthiness, the following chemoproteomic protocol operates as a self-validating system . It utilizes a vehicle control to establish a 100% binding baseline and a pan-kinase inhibitor to verify matrix integrity. If the positive control fails to deplete the expected kinome targets from the 9-AEA matrix, the assay is flagged for matrix degradation or lysate compromise.

Step-by-Step Methodology

Step 1: Matrix Functionalization

  • Wash 1 mL of NHS-activated Sepharose 4 Fast Flow beads with cold 1 mM HCl.

  • Dissolve 9-(2-aminoethyl)-9H-purin-6-amine in coupling buffer (0.1 M NaHCO3, 0.5 M NaCl, pH 8.3) to a final concentration of 10 mM.

  • Incubate the ligand with the beads overnight at 4°C with end-over-end rotation.

  • Block unreacted NHS groups using 0.1 M Tris-HCl (pH 8.5) for 2 hours.

Step 2: Lysate Preparation

  • Lyse K562 or HeLa cells in lysis buffer (50 mM Tris-HCl pH 7.4, 0.8% Igepal-CA630, 1.5 mM MgCl2, 5% glycerol, 150 mM NaCl, supplemented with protease/phosphatase inhibitors).

  • Clarify the lysate by ultracentrifugation at 100,000 × g for 30 minutes. Quantify protein concentration (target: 10 mg/mL).

Step 3: Competition Binding (Self-Validation Step)

  • Aliquot 1 mg of lysate into three separate tubes.

  • Tube A (Baseline Control): Add DMSO (0.1% final).

  • Tube B (Positive Control): Add Staurosporine (1 µM final) to validate broad-spectrum competition.

  • Tube C (Test): Add the novel inhibitor at the desired screening concentration (e.g., 1 µM).

  • Incubate all tubes for 45 minutes at 4°C to allow equilibrium binding.

Step 4: Affinity Pulldown & Elution

  • Add 35 µL of the functionalized 9-AEA beads to each tube. Incubate for 1 hour at 4°C.

  • Wash the beads rigorously with lysis buffer to remove unbound proteins.

  • Elute the bound kinases by boiling the beads in 2x SDS sample buffer for 10 minutes.

Step 5: LC-MS/MS Quantification

  • Perform in-gel tryptic digestion of the eluted proteins.

  • Label the peptides using isobaric tags (e.g., TMT or iTRAQ) for relative quantification.

  • Analyze via high-resolution LC-MS/MS. Cross-reactivity is identified by observing a significant reduction in peptide intensity in Tube C compared to Tube A.

Workflow N1 Immobilize 9-AEA on NHS-Sepharose N2 Incubate with Cell Lysate N1->N2 N3 Add Competitor Inhibitor N2->N3 Competition N4 Wash & Elute Bound Kinases N3->N4 N5 LC-MS/MS Quantification N4->N5 Identify off-targets

Caption: Step-by-step chemoproteomic workflow for profiling inhibitor cross-reactivity.

References

  • Bantscheff M, et al. "Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors." Nature Biotechnology. 2007;25(9):1035-1044. URL:[Link]

  • Klaeger S, et al. "The target landscape of clinical kinase drugs." Science. 2017;358(6367):eaan4368. URL:[Link]

  • Molina DM, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. 2013;341(6141):84-87. URL:[Link]

Sources

Benchmarking Novel Purine Derivatives Against Standard Chemotherapeutics: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance increasingly limits the clinical efficacy of established chemotherapeutics, the rational design of novel pharmacophores has become a critical priority in medicinal chemistry. Purine derivatives—owing to their structural mimicry of essential biomolecules like ATP, DNA, and RNA—serve as privileged scaffolds in oncology and virology[1].

This guide provides an objective, data-driven framework for benchmarking novel purine hybrids (e.g., purine-pyrazoles, purine-hydrazones) against standard reference drugs such as 5-Fluorouracil (5-FU), Doxorubicin, and Lapatinib.

Mechanistic Rationale: Why Purine Scaffolds?

To accurately benchmark a novel compound, one must first understand its mechanism of action relative to the reference drug. Traditional antimetabolites like 5-FU disrupt DNA synthesis by inhibiting thymidylate synthase[2]. In contrast, modern purine derivatives are often engineered for targeted kinase inhibition.

For instance, novel purine-hydrazone hybrids are designed to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[3]. Because the purine core mimics the adenine ring of ATP, these derivatives act as competitive inhibitors at the kinase ATP-binding site, effectively blocking downstream mitogenic signaling (ERK/AKT pathways) and inducing apoptosis[4],[3].

Pathway PD Novel Purine Derivative ATP ATP Competition PD->ATP Binds Active Site Kinase EGFR / HER2 Kinase Domain ATP->Kinase Downstream Inhibition of ERK/AKT Kinase->Downstream Blocked Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis

Mechanism of EGFR/HER2 kinase inhibition by purine derivatives driving cellular apoptosis.

Quantitative Benchmarking: Efficacy Comparison

When evaluating novel compounds, standard reference drugs provide a baseline for therapeutic viability. Recent studies have demonstrated that highly substituted purine hybrids frequently outperform traditional chemotherapeutics in vitro.

  • Purine-Pyrazole Hybrids vs. 5-FU: Compound 31a demonstrated an IC50 of 18.85 µM against the A549 lung cancer cell line, significantly outperforming the reference drug 5-FU (IC50 = 83.03 µM)[1].

  • Purine-Hydrazone Scaffolds vs. TKIs: Compound 19a exhibited profound cytotoxicity against A549 (IC50 = 0.81 µM) and SKBR-3 (IC50 = 1.41 µM), vastly exceeding the potency of established tyrosine kinase inhibitors (TKIs) like Lapatinib and Erlotinib[3].

  • Thiazole-Purine Hybrids: The hybridization of a pyrimidine/purine core with a 1,3-thiazole moiety (Compound 18) yielded notable cytotoxicity across multiple cell lines, outperforming 5-FU[5].

Table 1: In Vitro Cytotoxicity Benchmarking (IC50 Values)
Compound ScaffoldTarget Cell LineCancer TypeNovel Drug IC50 (µM)Reference DrugRef Drug IC50 (µM)
Purine-Pyrazole (31a) A549Lung Carcinoma18.855-Fluorouracil83.03
Purine-Thiazole (18) MCF-7Breast Adenocarcinoma18.855-Fluorouracil82.26
Purine-Hydrazone (19a) A549Lung Carcinoma0.81Lapatinib16.95
Purine-Hydrazone (19a) SKBR-3Breast Adenocarcinoma1.41Erlotinib5.18

Structure-Activity Relationship (SAR) Insights

The superior performance of these novel derivatives is not accidental; it is the result of rational SAR optimization.

  • C-2 Substitutions: Replacing nitrogenated fragments with an electron-withdrawing chlorine atom at the C-2 position of the purine core significantly increases cytotoxicity[4].

  • N-9 Modifications: The introduction of bulky, lipophilic groups (e.g., cyclopentyl or 2-hydroxyethoxymethyl fragments) at the N-9 position enhances cell membrane permeability and improves binding affinity within the hydrophobic pockets of target kinases[6],[3].

  • Linker Chemistry: Utilizing hydrazone linkers (–NH–N=CH–) rather than simple amides improves target selectivity toward EGFR/HER2 kinases by facilitating critical hydrogen bonding with amino acid residues in the kinase hinge region[3].

Experimental Methodology: Self-Validating Cytotoxicity Protocol

To ensure data trustworthiness, benchmarking must rely on rigorous, self-validating experimental systems. The following step-by-step MTT assay protocol is optimized for comparing novel purine derivatives against reference drugs[6],[4].

Protocol: High-Throughput MTT Cell Viability Assay

Causality & Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable correlation to the number of metabolically active (viable) cells.

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of

    
     cells/well in 100 µL of complete media.
    
    • Expert Insight: Optimizing seeding density prevents overconfluence during the assay, which can artificially trigger contact inhibition and skew IC50 calculations.

  • Incubation (Attachment): Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell adherence.

  • Drug Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the novel purine derivative and the reference drug (e.g., 5-FU, Doxorubicin). Include a vehicle control (0.1% DMSO).

    • Expert Insight: The inclusion of a 0.1% DMSO control is a self-validating step to ensure that observed cell death is driven by the pharmacophore, not solvent toxicity.

  • 72-Hour Incubation: Incubate the treated plates for 72 hours.

    • Expert Insight: A 72-hour window is critical. Purine derivatives often require cells to cycle through the S-phase to inhibit DNA synthesis or arrest the cell cycle[6],[4]. Shorter incubations yield false negatives.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the intracellular formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow Seed 1. Cell Seeding (Prevent Overconfluence) Treat 2. Drug Treatment (Novel vs. Reference) Seed->Treat Incubate 3. 72h Incubation (Allow Target Engagement) Treat->Incubate MTT 4. MTT Addition (Formazan Generation) Incubate->MTT Read 5. Absorbance Reading (Quantify Viability) MTT->Read Analyze 6. IC50 Calculation (Benchmarking) Read->Analyze

Step-by-step in vitro cytotoxicity benchmarking workflow using the MTT assay.

References

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - nih.gov. 1

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - mdpi.com. 5

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - nih.gov. 6

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - mdpi.com. 4

  • Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors | Pharmaceuticals - bham.ac.uk. 3

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy (PMC) - nih.gov. 2

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.